TMPyP4 tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H45N8O3S+3 |
|---|---|
Molecular Weight |
850.0 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8.C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);2-5H,1H3,(H,8,9,10)/q+3; |
InChI Key |
LZWDWCBCNUIVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of TMPyP4 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of TMPyP4 tosylate, a widely studied cationic porphyrin. The information is curated for researchers, scientists, and professionals in drug development who are interested in its potential as a therapeutic agent, particularly in oncology. This document details its structural and physicochemical characteristics, biological activities, and the experimental protocols used to evaluate its function.
General and Physicochemical Properties
This compound, with the formal name 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate), is a synthetic, cationic porphyrin.[1] It is typically supplied as a crystalline solid.[1][2] The presence of four positively charged methylpyridinium groups confers its cationic nature and influences its interaction with biological macromolecules.
Table 1: General Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 36951-72-1 | [2][3] |
| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄ | [3][4] |
| C₄₄H₃₈N₈ • 4C₇H₇O₃S | [1][2][5] | |
| Molecular Weight | 1363.6 g/mol | [2][3] |
| Appearance | Crystalline solid | [1][2][3] |
| Purity | ≥94% | [2] |
| Synonyms | TMP-1363, TMPyP4 4-methylbenzenesulfonate | [1][2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Soluble to 50 mM | [4] |
| Soluble to 100 mM | ||
| ≥55.56 mg/mL | [3] | |
| 6.2 mg/mL (requires sonication) | [6] | |
| PBS (pH 7.2) | Approximately 10 mg/mL | [1][2] |
| DMSO | ≥2.68 mg/mL (with gentle warming and sonication) | [3] |
| 10 mg/mL (requires sonication) | [6] | |
| Ethanol | Insoluble | [3] |
Table 3: Spectral and Storage Properties of this compound
| Property | Value | References |
| UV/Vis λmax | 219, 261, 423 nm | [1][2] |
| 421 nm | [4] | |
| Storage Temperature | -20°C | [1][2][3] |
| +4°C | [4] | |
| Stability | ≥ 4 years at -20°C | [1][2] |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its role as a G-quadruplex stabilizer and a telomerase inhibitor.[] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization, particularly in telomeres and oncogene promoter regions, can interfere with key cellular processes.
The primary mechanism of action involves the binding of TMPyP4 to G-quadruplex DNA structures.[8] This interaction stabilizes the G-quadruplex, which in turn inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and overexpressed in the majority of cancer cells.[9][10] The inhibition of telomerase leads to progressive telomere shortening, ultimately triggering cellular senescence or apoptosis.[11]
Furthermore, TMPyP4 has been shown to down-regulate the expression of the c-MYC oncogene, which itself contains a G-quadruplex-forming sequence in its promoter region.[12] Since c-MYC is a transcriptional regulator of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, this provides a dual mechanism for telomerase inhibition.[12] The compound also exhibits acetylcholinesterase inhibitory activity at higher concentrations.[2][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. TMPYP | 36951-72-1 [chemicalbook.com]
- 5. TMPyP4 (tosylate) | CAS 36951-72-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | CAS:36951-72-1 | Inhibitor of human telomerase | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of G-quadruplex-interactive agents to distinct G-quadruplexes induces different biological effects in MiaPaCa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TMPyP4 Tosylate for Telomerase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TMPyP4 tosylate, a cationic porphyrin investigated for its potent telomerase inhibition activity. It delves into the core mechanism of action, which involves the stabilization of G-quadruplex structures in telomeric DNA, thereby sterically hindering telomerase function. This document summarizes key quantitative data on its efficacy, details essential experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information required to effectively utilize this compound in telomerase inhibition research and anticancer drug discovery.
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in approximately 90% of cancer cells.[1] This makes it a prime target for anticancer therapies. One promising strategy is the stabilization of G-quadruplexes (G4s), which are secondary structures formed in guanine-rich DNA sequences, such as those found at the ends of telomeres. The formation and stabilization of these structures can effectively block the access of telomerase to the telomeric overhang, leading to telomere shortening, cell cycle arrest, and apoptosis.
TMPyP4 (5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin) is a well-characterized G-quadruplex ligand that has demonstrated significant telomerase inhibitory effects.[2][3] Its tosylate salt form is commonly used in research due to its solubility and stability. This guide will provide an in-depth look at the technical aspects of using this compound for telomerase inhibition studies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate) | [4] |
| Synonyms | TMP-1363, TMPyP4 4-methylbenzenesulfonate | [5] |
| CAS Number | 36951-72-1 | [4][5] |
| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄ | [4] |
| Molecular Weight | 1363.6 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% | [4][5] |
| Solubility | Soluble to 50 mM in water | [4][6] |
| Storage | Store at +4°C | [4] |
| Stability | ≥4 years at -20°C | [5] |
| UV/Vis (λmax) | 219, 261, 423 nm | [5] |
Mechanism of Action
The primary mechanism by which TMPyP4 inhibits telomerase is through its high affinity for and stabilization of G-quadruplex structures at the 3' overhang of telomeres.[2][4] This interaction physically obstructs the telomerase enzyme from binding to its substrate, thereby preventing telomere elongation.[7]
Beyond direct steric hindrance, TMPyP4 has been shown to downregulate the expression of key genes involved in telomerase activity and cell proliferation. Specifically, it can stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene, leading to the transcriptional repression of c-MYC.[2][3][8] Since c-MYC is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase, its downregulation by TMPyP4 leads to a decrease in hTERT levels and, consequently, reduced telomerase activity.[2][7]
Furthermore, TMPyP4 has been reported to activate the p38 MAPK signaling pathway in some cancer cells, which can contribute to its pro-apoptotic effects.[9]
Quantitative Data on the Effects of TMPyP4
The efficacy of TMPyP4 has been quantified across various cancer cell lines. The following tables summarize key findings from the literature.
IC₅₀ Values for Telomerase Inhibition and Cytotoxicity
| Cell Line | Assay Type | IC₅₀ Value | Reference |
| Human Telomerase | In vitro | 6.5 µM | |
| Human Cervical Cancer | MTT Assay | 16.35 µM | [9] |
| Various Cancer Cell Lines | Cytotoxicity | 0.0975 - 3.97 µM (as Fe-TMPP) | [10] |
| Multiple Myeloma | Telomerase Inhibition | ≥5 µM (for 90% inhibition) | [11] |
Effects on Apoptosis and Cell Cycle
| Cell Line | Concentration | Duration | Effect | Reference |
| Human Cervical Cancer | 1, 5, 10, 20 µM | 24 h | 9.0, 15.0, 36, 55.0% apoptosis, respectively | [9] |
| A549 (Lung Cancer) | 2.0 µM | 3 days | ~23% apoptosis | [12] |
| U2OS (Osteosarcoma) | 2.0 µM | 3 days | 33% apoptosis | [12] |
| Colorectal Cancer | 4 µM or 8 µM | 48 h | Significant increase in apoptosis | [13] |
| Colorectal Cancer | Not specified | 24 h | G2/M phase cell cycle arrest | [13] |
| LC-HK2 (NSCLC) | 5 µM | 72 h | Increased G0/G1 phase, decreased S phase | [7] |
| RPE-1 (hTERT-immortalized) | 5 µM | 72 h | Increased G0/G1 phase, decreased S phase | [7] |
| HOS (Osteosarcoma) | Not specified | Not specified | >17% apoptosis | [14] |
| Saos-2 (Osteosarcoma) | Not specified | Not specified | >17% apoptosis | [14] |
| U2OS (Osteosarcoma) | Not specified | Not specified | 22.6% apoptosis | [14] |
Effects on Telomere Length and Telomerase Activity
| Cell Line | Concentration | Duration | Effect | Reference |
| Myeloma Cell Lines | 1-5 µM | Not specified | Telomere shortening | [4] |
| LC-HK2 (NSCLC) | 5 µM | 72 h | Telomerase activity reduced to 0.74 (relative to control) | [7] |
| RPE-1 (hTERT-immortalized) | 5 µM | 72 h | Telomerase activity reduced to 0.81 (relative to control) | [7] |
| U266, ARH77, ARD (Myeloma) | 10 µM | 7 days | ≥90% inhibition of telomerase activity | [11] |
| HOS (Osteosarcoma) | Not specified | Not specified | Significant telomere shortening | [14] |
| Saos-2 (Osteosarcoma) | Not specified | Not specified | Significant telomere shortening | [14] |
| MG-63 (Osteosarcoma) | Not specified | Not specified | Significant telomere shortening | [14] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments in telomerase inhibition studies using TMPyP4.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 1 mM in water)
-
TRAP assay kit (commercial kits are recommended for consistency)
-
CHAPS lysis buffer
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX reverse primer
-
dNTPs
-
Taq polymerase
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
-
Telomerase Reaction:
-
In a PCR tube, combine the cell extract, TRAP buffer, dNTPs, TS primer, and the desired concentration of this compound.
-
Include a no-TMPyP4 control and a heat-inactivated extract control.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension.
-
-
PCR Amplification:
-
Add the ACX reverse primer and Taq polymerase to the reaction mixture.
-
Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2 minutes.
-
25-30 cycles of:
-
95°C for 30 seconds
-
50-60°C for 30 seconds
-
72°C for 1 minute
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Detection:
-
Run the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye and visualize the characteristic DNA ladder.
-
Quantify the band intensities to determine the relative telomerase activity.
-
G-Quadruplex Stability Assay (Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful technique to study the conformation of DNA and the stabilizing effect of ligands like TMPyP4 on G-quadruplex structures.[15][16][17][18][19]
Materials:
-
Oligonucleotide capable of forming a G-quadruplex (e.g., human telomeric repeat sequence 5'-AGGG(TTAGGG)₃-3')
-
This compound
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
CD spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Dissolve the oligonucleotide in the buffer to a final concentration of ~5 µM.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.
-
Prepare a series of samples with a fixed oligonucleotide concentration and increasing concentrations of this compound.
-
-
CD Spectra Acquisition:
-
Record the CD spectra of each sample from 320 nm to 220 nm at a constant temperature (e.g., 25°C).
-
A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex, while a positive peak around 295 nm is characteristic of an antiparallel structure.[17]
-
-
Thermal Denaturation:
-
To determine the melting temperature (Tm), monitor the CD signal at a characteristic wavelength (e.g., 265 nm or 295 nm) while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
The Tm is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of TMPyP4 indicates stabilization of the G-quadruplex.[16]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Include untreated control wells.
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This compound is a valuable tool for studying telomerase inhibition and its downstream effects on cancer cells. Its mechanism of action, centered on the stabilization of G-quadruplex structures, offers a targeted approach to disrupting telomere maintenance. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of TMPyP4 and other G-quadruplex stabilizing agents. As with any experimental work, careful optimization of protocols for specific cell lines and experimental conditions is paramount for achieving robust and reproducible results. Further research into the broader cellular effects and in vivo efficacy of TMPyP4 will continue to shape its potential as a component of future anticancer strategies.
References
- 1. scielo.br [scielo.br]
- 2. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Telomerase Inhibitors: R&D Systems [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Telomerase | Tocris Bioscience [tocris.com]
- 7. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the G-quadruplex silencer element and their relationship to c-MYC overexpression, NM23 repression, and therapeutic rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.azregents.edu [experts.azregents.edu]
- 12. researchgate.net [researchgate.net]
- 13. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effects of telomerase inhibitor TMPyP4 in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Guide to the Photophysical Properties of TMPyP4 for Researchers and Drug Development Professionals
Introduction: The cationic porphyrin meso-tetra(4-N-methylpyridyl)porphine, commonly known as TMPyP4, is a versatile photosensitizer with significant applications in photodynamic therapy (PDT) and as a G-quadruplex DNA stabilizing agent. Its efficacy in these roles is intrinsically linked to its photophysical properties, which govern its ability to absorb light, generate reactive oxygen species, and interact with biological targets. This technical guide provides a comprehensive overview of the core photophysical characteristics of TMPyP4, detailed experimental protocols for their measurement, and a visualization of the key processes and pathways involved.
Core Photophysical Properties of TMPyP4
The photophysical behavior of TMPyP4 is characterized by its strong absorption in the visible region, fluorescence emission, and efficient generation of singlet oxygen upon photoexcitation. These properties are highly sensitive to the molecule's immediate environment, including solvent polarity and binding to macromolecules such as DNA.
Data Presentation: A Tabular Summary of Photophysical Parameters
The following tables summarize the key quantitative photophysical data for TMPyP4 under various conditions, providing a valuable resource for experimental design and data interpretation.
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 2.26 x 10⁵ M⁻¹ cm⁻¹ | Aqueous solution, at Soret band maximum (~424 nm) | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 ± 0.04 | Not specified | [2] |
Table 1: Molar Extinction Coefficient and Singlet Oxygen Quantum Yield of TMPyP4.
| Condition | Soret Band (λ_max,abs) (nm) | Q-bands (λ_max,abs) (nm) | Emission Maximum (λ_max,em) (nm) | Reference |
| Aqueous Buffer | 422 - 424 | ~520, 555, 580, 640 | 660, 720 | [1][3][4] |
| Bound to G-Quadruplex DNA | 434 - 446 (red-shifted) | Changes in intensity and position | Emission quenched or shifted | [1][3][4] |
| Ethanol | Not specified | Not specified | Emission properties differ from aqueous solution | [5] |
Table 2: Absorption and Emission Maxima of TMPyP4 in Different Environments. A red shift in the Soret band and hypochromicity are indicative of TMPyP4 binding to G-quadruplex DNA.[4] The fluorescence of TMPyP4 is significantly quenched by guanine residues in DNA.[5]
| Parameter | Value/Description | Conditions | Reference |
| Fluorescence Quantum Yield (Φf) | Generally low, sensitive to environment. Quenched by guanine. | Varies with solvent and binding to DNA. | [5] |
| Fluorescence Lifetime (τf) | Multi-exponential decay, especially when bound to DNA. Components can range from picoseconds to several nanoseconds. | Dependent on the specific binding mode and environment. | [6][7][8] |
Table 3: Fluorescence Quantum Yield and Lifetime of TMPyP4. The complex fluorescence decay kinetics of TMPyP4 when interacting with G-quadruplexes suggest multiple binding modes.[6][8]
Key Photophysical Processes and Pathways
The photophysical and photochemical processes of TMPyP4 can be visually represented to better understand their sequence and interplay.
Jablonski Diagram of TMPyP4
The Jablonski diagram illustrates the electronic transitions that occur in TMPyP4 upon absorption of light, leading to fluorescence, intersystem crossing, and ultimately the generation of singlet oxygen.
Caption: Jablonski diagram illustrating the photophysical pathways of TMPyP4.
Experimental Protocols
Accurate characterization of the photophysical properties of TMPyP4 requires standardized experimental procedures.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (Soret and Q-bands) and the molar extinction coefficient of TMPyP4.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of TMPyP4 in a suitable solvent (e.g., ultrapure water or a specific buffer) of a precisely known concentration.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the cuvettes filled with the solvent.
-
Measurement: Record the absorption spectrum of a diluted TMPyP4 solution (typically in the micromolar range to ensure absorbance is within the linear range of the instrument, usually below 1.0) over a wavelength range of approximately 350-750 nm.[1][9]
-
Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at the Soret band maximum, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of TMPyP4.
Methodology:
-
Sample Preparation: Prepare a dilute solution of TMPyP4 with an absorbance at the excitation wavelength of less than 0.1 to minimize inner filter effects.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.
-
Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., the Soret band). Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 600-800 nm).[3]
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectra of both the TMPyP4 sample and a standard with a known quantum yield (e.g., a well-characterized porphyrin standard) under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: A generalized experimental workflow for photophysical characterization.
Signaling Pathways in TMPyP4-Mediated Photodynamic Therapy
The anticancer effects of TMPyP4-mediated PDT are primarily driven by the generation of singlet oxygen, which induces cellular damage and triggers specific signaling pathways leading to cell death.
Apoptosis and Cell Cycle Arrest
Upon photoactivation, TMPyP4 generates reactive oxygen species (ROS), which can induce oxidative stress and damage to cellular components. This leads to the activation of cell death pathways, predominantly apoptosis, and can also cause cell cycle arrest, preventing cancer cell proliferation.
Caption: Signaling pathways induced by TMPyP4-PDT.
TMPyP4-mediated PDT has been shown to induce cell cycle arrest, particularly in the G2/M or M phase.[10][11] This is often a consequence of DNA damage, which activates cellular checkpoints to halt cell division. Furthermore, the generated ROS can activate stress-activated protein kinase pathways, such as the p38 MAPK pathway, which in turn can trigger the caspase cascade, leading to programmed cell death or apoptosis.[12][13] The induction of apoptosis is a key mechanism for the therapeutic efficacy of TMPyP4 in cancer treatment.[13][14][15]
References
- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 10. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of TMPyP4 Tosylate with Quadruplex DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G-quadruplex, a non-canonical secondary structure of nucleic acids, has emerged as a significant target in drug discovery, particularly in the context of anticancer and antiviral therapies. These four-stranded structures, formed in guanine-rich sequences, are implicated in crucial cellular processes such as telomere maintenance, gene regulation, and DNA replication. The cationic porphyrin, 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has been extensively studied for its ability to bind and stabilize G-quadruplex DNA. Its tosylate salt form is frequently utilized in these investigations. This technical guide provides an in-depth overview of the binding affinity of TMPyP4 tosylate to quadruplex DNA, detailing quantitative binding data, experimental methodologies, and the molecular consequences of this interaction.
Quantitative Binding Affinity of TMPyP4 to G-Quadruplex DNA
The binding of TMPyP4 to G-quadruplex DNA is a complex process influenced by the specific G-quadruplex topology (e.g., parallel, antiparallel, hybrid), the ionic conditions of the buffer, and the presence of flanking sequences. Multiple biophysical techniques have been employed to quantify this interaction, revealing a high affinity of TMPyP4 for various G-quadruplex structures. The binding is often characterized by multiple binding events with distinct affinities, suggesting different modes of interaction.
| G-Quadruplex Sequence/Source | Topology | Method | Binding Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Stoichiometry (TMPyP4:Quadruplex) | Reference |
| Human Telomeric (AG3(T2AG3)3) | Antiparallel/Parallel Hybrid | Absorption Titration | Ka1 = 4.42 x 108, Ka2 = 1.07 x 106 | - | 2:1 | [1] |
| Human Telomeric (AG3(T2AG3)3) | Parallel (in 40% PEG) | Absorption Titration | Ka1 = 2.26 x 108, Ka2 = 8.67 x 105 | - | 2:1 | [1] |
| Bcl-2 Promoter Mutant (3:7:1 loop) | Mixed Parallel/Antiparallel | Isothermal Titration Calorimetry (ITC) | Ka1 ≈ 1 x 107, Ka2 ≈ 1 x 105 | - | 4:1 (2 high affinity, 2 low affinity) | [2] |
| c-MYC Promoter | Parallel | - | - | Kd ≈ 200 nM | - | [3] |
| Telomeric G-quadruplex-Duplex Hybrid | - | Molecular Dynamics (MM-GBSA) | Binding Energy: -96.2 ± 6.8 kcal/mol (interface binding) | - | - | [4] |
Note: The binding affinities can vary significantly depending on the experimental conditions (e.g., salt concentration, pH, temperature). The data presented here is for comparative purposes.
Experimental Protocols for Determining Binding Affinity
A variety of sophisticated biophysical techniques are utilized to characterize the interaction between TMPyP4 and G-quadruplex DNA. Each method provides unique insights into the binding affinity, stoichiometry, and mode of interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (TMPyP4) to a macromolecule (G-quadruplex DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Detailed Methodology:
-
Sample Preparation: A solution of the G-quadruplex forming oligonucleotide is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) and annealed by heating to 95°C followed by slow cooling to room temperature to ensure proper folding. The concentration of the DNA is determined by UV absorbance at 260 nm. A solution of this compound is prepared in the same buffer.
-
ITC Experiment: The G-quadruplex DNA solution is placed in the sample cell of the calorimeter, and the TMPyP4 solution is loaded into the injection syringe.
-
Titration: A series of small injections of the TMPyP4 solution are made into the DNA solution while the heat released or absorbed is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of TMPyP4 to DNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a multiple-independent-site model) to determine the thermodynamic parameters.[2]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a widely used method to monitor the binding of TMPyP4 to G-quadruplex DNA. The interaction leads to characteristic changes in the Soret band of the porphyrin (around 420-440 nm), typically a bathochromic shift (red shift) and significant hypochromicity.
Detailed Methodology:
-
Sample Preparation: A solution of TMPyP4 of known concentration is prepared in the desired buffer. A stock solution of the folded G-quadruplex DNA is also prepared in the same buffer.
-
Titration: Aliquots of the G-quadruplex DNA solution are incrementally added to the TMPyP4 solution in a cuvette.
-
Spectral Measurement: After each addition and equilibration, the UV-Vis spectrum is recorded.
-
Data Analysis: The changes in absorbance at the Soret band maximum are plotted against the concentration of the DNA. The binding constant can be determined by fitting the data to a binding equation. A Job plot analysis, where the mole fraction of TMPyP4 is varied while keeping the total concentration constant, can be used to determine the binding stoichiometry.[2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding. G-quadruplexes have characteristic CD spectra that depend on their topology. The binding of TMPyP4 can induce changes in the CD spectrum, providing information about alterations in the G-quadruplex structure and the mode of interaction.
Detailed Methodology:
-
Sample Preparation: A solution of the folded G-quadruplex DNA is prepared in a suitable buffer.
-
Titration: A concentrated solution of TMPyP4 is titrated into the DNA solution.
-
Spectral Measurement: CD spectra are recorded over a relevant wavelength range (typically 220-320 nm) after each addition of TMPyP4.
-
Data Analysis: Changes in the CD signal at characteristic wavelengths are monitored. For example, an increase in the peak at 263 nm is indicative of a parallel G-quadruplex structure.[5] The interaction can also be studied by monitoring the melting temperature (Tm) of the G-quadruplex in the absence and presence of TMPyP4. An increase in Tm indicates stabilization of the structure by the ligand.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a sensitive technique that allows for the direct observation of non-covalent complexes between TMPyP4 and G-quadruplex DNA in the gas phase. It can be used to determine the stoichiometry of the complex and to compare the relative binding affinities of different ligands or different G-quadruplex structures.
Detailed Methodology:
-
Sample Preparation: Solutions of the G-quadruplex DNA and TMPyP4 are prepared in a volatile buffer, such as ammonium acetate, to facilitate ionization.
-
ESI-MS Analysis: The mixed solution is infused into the mass spectrometer. The gentle nature of the electrospray ionization process preserves the non-covalent complexes.
-
Data Analysis: The mass-to-charge ratios of the detected ions are analyzed to identify the free G-quadruplex, free TMPyP4, and the various TMPyP4-quadruplex complexes. The relative intensities of the peaks corresponding to the bound and unbound species can be used to estimate the relative binding affinity.[7]
Molecular Consequences and Signaling Pathways
The binding of TMPyP4 to G-quadruplexes has significant biological implications, primarily through the stabilization of these structures, which can interfere with key cellular processes.
Telomerase Inhibition
Telomeres, the protective caps at the ends of chromosomes, contain G-rich sequences that can form G-quadruplexes. The enzyme telomerase is responsible for maintaining telomere length, and its activity is crucial for the immortalization of cancer cells. TMPyP4 can bind to and stabilize the G-quadruplex structures in telomeres, which in turn inhibits the activity of telomerase. This mechanism is a promising avenue for anticancer drug development.[8]
Regulation of Gene Expression
G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, such as c-MYC. The formation of a G-quadruplex in a promoter can act as a transcriptional repressor. By binding to and stabilizing these promoter G-quadruplexes, TMPyP4 can down-regulate the expression of the corresponding oncogene, leading to an anti-proliferative effect in cancer cells.[9][10]
Conclusion
This compound is a high-affinity G-quadruplex binding ligand with complex binding modes that are dependent on the specific quadruplex structure and experimental conditions. A variety of robust biophysical methods are available to precisely quantify its binding affinity and elucidate the thermodynamic and structural aspects of the interaction. The stabilization of G-quadruplexes in telomeres and gene promoter regions by TMPyP4 provides a powerful mechanism for inhibiting telomerase and down-regulating oncogene expression, highlighting its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug development aimed at targeting G-quadruplex DNA. Further research into the selectivity of TMPyP4 for different G-quadruplex topologies and its in vivo efficacy will be crucial for its translation into clinical applications.
References
- 1. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dawn of a G-Quadruplex Ligand: An In-Depth Technical Guide to the Early Research and Discovery of TMPyP4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid structures as therapeutic targets has evolved significantly beyond the canonical double helix. Among the most compelling of these alternative structures are G-quadruplexes (G4s), four-stranded arrangements of guanine-rich sequences that are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. The discovery of small molecules that can selectively bind to and modulate the stability of these structures has opened new avenues for drug development. This technical guide delves into the early research and discovery of one of the most studied G-quadruplex ligands: 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4. We will explore the initial characterization of its binding properties, the experimental methodologies that were pivotal in its early assessment, and the quantitative data that laid the foundation for its extensive use as a tool in G-quadruplex research.
Core Discovery and Characterization
TMPyP4, a cationic porphyrin, was initially investigated for its ability to interact with DNA. Its planar aromatic core and positively charged pyridinium groups suggested a propensity for binding to the negatively charged phosphate backbone of nucleic acids. Early studies quickly revealed its remarkable affinity for G-quadruplex structures, often surpassing its interaction with duplex DNA. This discovery was significant, as it provided a chemical tool to probe the existence and functional relevance of G-quadruplexes in biological systems. The binding of TMPyP4 to G-quadruplexes was found to induce conformational changes and, in many cases, enhance the thermal stability of the G4 structure, thereby inhibiting the activity of enzymes that process these sequences, such as telomerase. However, the precise nature of its binding has been a subject of considerable investigation, with evidence supporting various modes of interaction, including intercalation between G-tetrads, end-stacking on the terminal G-quartets, and groove binding. Interestingly, some studies have also reported a destabilizing effect of TMPyP4 on certain G-quadruplex structures, highlighting the nuanced and context-dependent nature of its interactions.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from early key studies on the interaction of TMPyP4 with various G-quadruplex-forming DNA sequences. These data were instrumental in establishing the binding affinity, stoichiometry, and thermodynamic profile of this seminal G-quadruplex ligand.
Table 1: UV-Visible Spectroscopy Data for TMPyP4 Interaction with G-Quadruplex DNA
| G-Quadruplex Sequence | Soret Band Red Shift (nm) | Hypochromicity (%) | Reference |
| Bcl-2 promoter | ~18 | Not specified | [4] |
| (G4T4G4)4 | Not specified | Not specified | [5] |
| MT3-MMP mRNA | 22 | 75 | [2] |
| (TTAGGG)8TT | 12 | ~35 | [6] |
Table 2: Circular Dichroism Spectroscopy Data for TMPyP4 Interaction with G-Quadruplex DNA
| G-Quadruplex Sequence | Observed Conformational Change | ΔTm (°C) | Reference |
| Telomeric Gq23 | Antiparallel to Parallel | +40 (biphasic) | [7] |
| Human Telomeric Sequences | Hybrid to Antiparallel | Not specified | [1] |
| 21-mer telomeric G-quadruplex | Not specified | +27 (in K+) | [7] |
| BCL-2 promoter G-quadruplex | Not specified | +2 | [7] |
Table 3: Isothermal Titration Calorimetry Data for TMPyP4 Interaction with G-Quadruplex DNA
| G-Quadruplex Sequence | Binding Stoichiometry (N) | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Reference |
| [d(AG3T)]4 | 0.5 | ~2 x 105 | Not specified | Not specified | [8] |
| [d(TG4T)]4 | 2 | ~2 x 105 | Not specified | Not specified | [8] |
| Parallel G-quadruplexes | Not specified | 107 | Negative | Not specified | [8] |
| Antiparallel G-quadruplexes | Not specified | 106 | Negative | Not specified | [8] |
| (G4T4G4)4 | 4 (two sites) | Ka1: 2.74 x 108, Ka2: 8.21 x 105 | Not specified | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of TMPyP4 as a G-quadruplex ligand.
Synthesis of meso-tetra(4-pyridyl)porphyrin (Precursor to TMPyP4)
This protocol is based on the general principles of the Lindsey synthesis of meso-substituted porphyrins.
-
Reagents:
-
Pyrrole (freshly distilled)
-
4-Pyridinecarboxaldehyde
-
Dichloromethane (DCM), high purity
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF3·OEt2)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Pyridine
-
Methanol
-
Silica gel for column chromatography
-
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in a large volume of dichloromethane. The concentration of reactants should be low (e.g., 10 mM) to favor the formation of the porphyrin macrocycle.
-
Add a catalytic amount of a strong acid, such as TFA or BF3·OEt2, to the solution. The reaction is typically initiated at room temperature.
-
Stir the reaction mixture vigorously in the dark for a period ranging from 1 to 2 hours. The progress of the reaction, leading to the formation of the porphyrinogen intermediate, can be monitored by the appearance of a characteristic color change.
-
After the initial condensation, add a solution of the oxidizing agent, DDQ (approximately 0.75 equivalents), in DCM to the reaction mixture.
-
Continue stirring the mixture for an additional 1 to 2 hours to allow for the complete oxidation of the porphyrinogen to the porphyrin.
-
Quench the reaction by adding a small amount of pyridine or triethylamine to neutralize the acid catalyst.
-
Remove the DCM under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane. The desired meso-tetra(4-pyridyl)porphyrin fraction is collected.
-
The final step to obtain TMPyP4 involves the quaternization of the pyridyl nitrogens with an alkylating agent such as methyl iodide or dimethyl sulfate.
-
UV-Visible Absorption Titration
This technique is used to monitor the interaction between TMPyP4 and a G-quadruplex by observing changes in the absorption spectrum of the porphyrin.
-
Instrumentation: Dual-beam UV-Visible spectrophotometer.
-
Materials:
-
Stock solution of TMPyP4 of known concentration (e.g., 100 µM) in the desired buffer.
-
Stock solution of the G-quadruplex-forming oligonucleotide of known concentration in the same buffer.
-
Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare a solution of TMPyP4 at a fixed concentration (e.g., 5 µM) in the buffer and place it in the sample cuvette. The reference cuvette should contain only the buffer.[9]
-
Record the initial absorption spectrum of TMPyP4, typically in the range of 350-700 nm. Note the wavelength of maximum absorbance (λmax) of the Soret band (around 420-425 nm).[2]
-
Perform a stepwise titration by adding small aliquots of the G-quadruplex stock solution directly to the cuvette containing the TMPyP4 solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the titration until no further changes in the spectrum are observed upon addition of the G-quadruplex solution.
-
Analyze the data by plotting the change in absorbance at the Soret band maximum as a function of the G-quadruplex concentration. A significant red shift (bathochromic shift) in the λmax and a decrease in the molar absorptivity (hypochromicity) are indicative of binding.[2]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in the G-quadruplex DNA upon binding of TMPyP4 and to assess the thermal stability of the complex.
-
Instrumentation: CD spectropolarimeter equipped with a temperature controller.
-
Materials:
-
Stock solutions of TMPyP4 and the G-quadruplex oligonucleotide in the desired buffer.
-
Buffer solution (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.0).
-
Quartz cuvette with a suitable path length (e.g., 1 cm).
-
-
Procedure for Titration:
-
Prepare a solution of the G-quadruplex oligonucleotide at a fixed concentration (e.g., 5-10 µM) in the buffer.
-
Record the initial CD spectrum of the G-quadruplex, typically from 220 to 320 nm. The characteristic signature of a parallel G-quadruplex is a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel G-quadruplex shows a positive peak around 295 nm.[7]
-
Add aliquots of the TMPyP4 stock solution to the cuvette containing the G-quadruplex.
-
After each addition, mix and equilibrate the solution before recording the CD spectrum.
-
Monitor the changes in the CD signal at the characteristic wavelengths to observe any ligand-induced conformational transitions.[7]
-
-
Procedure for Thermal Melting (ΔTm) Analysis:
-
Prepare samples of the G-quadruplex alone and the G-quadruplex with a saturating concentration of TMPyP4.
-
Monitor the CD signal at a fixed wavelength (e.g., the maximum of the G-quadruplex signature) as the temperature is increased at a controlled rate (e.g., 1 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).
-
Plot the CD signal as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded.
-
The difference in Tm between the G-quadruplex alone and in the presence of TMPyP4 (ΔTm) indicates the extent of stabilization provided by the ligand.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event.
-
Instrumentation: Isothermal titration calorimeter.
-
Materials:
-
Degassed solutions of TMPyP4 and the G-quadruplex oligonucleotide in the same buffer batch.
-
The buffer should have a low ionization enthalpy (e.g., phosphate buffer).
-
-
Procedure:
-
Load the sample cell with the G-quadruplex solution at a known concentration (e.g., 10-20 µM).
-
Load the injection syringe with a more concentrated solution of TMPyP4 (e.g., 100-200 µM).
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the TMPyP4 solution into the G-quadruplex solution. The heat change associated with each injection is measured.
-
A control experiment, injecting TMPyP4 into the buffer alone, is performed to determine the heat of dilution.
-
The raw data (heat change per injection) is integrated and corrected for the heat of dilution. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding stoichiometry (N), the binding affinity (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[8]
-
Visualizations
The following diagrams illustrate key concepts and workflows in the early research of TMPyP4 as a G-quadruplex ligand.
Caption: Experimental workflow for the characterization of TMPyP4 as a G-quadruplex ligand.
Caption: Proposed binding modes of TMPyP4 to a G-quadruplex structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic study on the binding of porphyrins to (G(4)T(4)G(4))4 parallel G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
TMPyP4 Tosylate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate, a cationic porphyrin, has emerged as a significant molecule in cancer research due to its multifaceted mechanisms of action. Primarily recognized as a G-quadruplex stabilizer and telomerase inhibitor, its therapeutic potential extends to photodynamic therapy and modulation of key signaling pathways involved in cancer progression. This technical guide provides a comprehensive overview of the core findings related to TMPyP4, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Core Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition
TMPyP4's primary anticancer activity stems from its ability to bind to and stabilize G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences.[1][2][3] These structures are notably present in telomeres and the promoter regions of oncogenes.[1][4]
By stabilizing G-quadruplexes in telomeres, TMPyP4 inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in approximately 85% of cancer cells.[5][6] This inhibition leads to progressive telomere shortening, ultimately triggering cellular senescence or apoptosis.[5][7] TMPyP4 has been shown to inhibit telomerase at concentrations ranging from 1 to 50 μM in various cancer cell lines.[8][9]
Furthermore, TMPyP4 can stabilize G-quadruplex structures in the promoter regions of oncogenes like c-MYC.[1][3] This stabilization downregulates the expression of c-MYC, which in turn reduces the transcription of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[1][10] This dual mechanism of telomerase inhibition—direct G-quadruplex stabilization at telomeres and indirect downregulation of hTERT expression—makes TMPyP4 a potent anticancer agent.[1][10]
Quantitative Data on the Effects of TMPyP4
The following tables summarize the quantitative effects of TMPyP4 across various cancer cell lines and experimental conditions.
Table 1: Dose-Dependent Effects of TMPyP4 on Cell Proliferation, Viability, and Apoptosis
| Cell Line | Cancer Type | Concentration (µM) | Effect | % Change | Citation |
| A549 | Human Lung Cancer | ≥ 2 | Inhibition of cell proliferation | Slower proliferation compared to control | [5][11] |
| A549 | Human Lung Cancer | 2.0 | Induction of apoptosis | ~23% after 3 days | [5] |
| A2780 | Ovarian Carcinoma | 3, 6, 15, 30, 60 | Inhibition of cell growth | Significant, dose-dependent | [4] |
| A2780 | Ovarian Carcinoma | 3, 6, 15, 30, 60 | Induction of apoptosis (with PDT) | 14.7% to 80.3%, dose-dependent | [4] |
| MCF7 | Breast Cancer | 10, 20 | Decrease in cell viability (clonogenic assay) | 20% and 50% respectively | [2] |
| HOS, Saos-2, MG-63, U2OS | Osteosarcoma | 50 (96h) | Induction of apoptosis | Significant | [12] |
| K562 | Leukemia | 100 (24 or 48h) | Increase in cell cycle regulatory proteins | Not specified | [12] |
| Myeloma Cell Lines (U266, ARH77, ARD) | Multiple Myeloma | 10 (7 days) | Inhibition of telomerase activity | ≥90% | [8] |
| Myeloma Cell Lines | Multiple Myeloma | Not specified | Cell death | 75-90% after 14 days | [8] |
Table 2: Effects of TMPyP4 on Cell Adhesion and Migration
| Cell Line | Cancer Type | Concentration (µM) | Effect | Observation | Citation |
| A549, HeLa, U2OS, SAOS2 | Various | 0.125, 0.25, 0.5 | Increased cell-matrix adhesion | Significant increase | [5] |
| A549 | Human Lung Cancer | 0.25 | Increased cell migration (scratch-wound assay) | 90% scratch coverage vs 51% in control after 72h | [5] |
| U2OS | Osteosarcoma | 0.25 | Increased cell migration (scratch-wound assay) | Significantly increased rate | [5] |
| LC-HK2 | Non-small cell lung cancer | 5 | Decreased cell adhesion | 70.78% adhered after 72h | [10] |
Experimental Protocols
Cell Culture and TMPyP4 Treatment
Human cancer cell lines (e.g., A549, A2780, MCF7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experimental assays, cells are seeded in plates or flasks and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified durations (e.g., 24, 48, 72 hours).[2][4][5]
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is commonly used to measure telomerase activity.
-
Cell Lysis: Treated and control cells are harvested and lysed in a lysis buffer (e.g., CHAPS buffer).
-
Telomerase Extension: The cell extract containing telomerase is incubated with a synthetic DNA primer (TS primer) that the telomerase can extend by adding telomeric repeats.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized using a DNA stain (e.g., SYBR Green). The intensity of the resulting ladder of bands is proportional to the telomerase activity in the cell extract.[2][8]
Cell Viability and Proliferation Assays
-
MTT Assay: Cells are treated with TMPyP4 for a specified period. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[2]
-
Clonogenic Assay: A small number of treated cells are seeded in a new plate and allowed to grow for an extended period (e.g., 10-14 days) to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted. This assay assesses the long-term proliferative capacity of cells after treatment.[2]
Apoptosis Assay (Flow Cytometry)
Apoptosis is often quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Staining: Treated cells are harvested and washed. They are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The population of cells is differentiated into viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[4]
In Vivo Xenograft Tumor Models
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^7 cells) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[13]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. TMPyP4 is administered via various routes (e.g., intratumoral injection).[13][14]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers.[13]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[13][14]
Signaling Pathways and Experimental Workflows
TMPyP4-Mediated Inhibition of c-MYC/hTERT Pathway
Caption: TMPyP4 stabilizes G-quadruplexes in the c-MYC promoter, inhibiting its transcription and subsequently reducing telomerase activity.
TMPyP4-Induced Anti-Tumor Immunity via cGAS-STING Pathway
Caption: TMPyP4 induces DNA damage by stabilizing G-quadruplexes, activating the cGAS-STING pathway and promoting anti-tumor immunity.[15]
General Experimental Workflow for Evaluating TMPyP4 Efficacy
Caption: A typical workflow for assessing the anticancer effects of TMPyP4, from initial in vitro cell-based assays to in vivo tumor model validation.
Dual Role in Cell Migration and Dose-Dependent Effects
An important consideration in the therapeutic application of TMPyP4 is its dose-dependent effect on cell adhesion and migration.[5] Studies have shown that at low concentrations (≤0.5 μM), TMPyP4 can paradoxically promote cell-matrix adhesion and migration in some cancer cell lines.[5][11] In contrast, higher doses (≥2 μM) inhibit cell proliferation and induce cell death.[5][11] This dose-dependent duality highlights the critical need for careful dose optimization in preclinical and clinical development to maximize therapeutic benefit while minimizing the risk of promoting metastasis.[5]
Photodynamic Therapy (PDT)
TMPyP4 is also a photosensitizer, making it a candidate for photodynamic therapy (PDT).[4][16] When activated by light of a specific wavelength, TMPyP4 can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce apoptosis in cancer cells.[16] The combination of TMPyP4 with light irradiation (TMPyP4-PDT) has been shown to potently suppress the growth of cancer cells in a laser energy- and dose-dependent manner.[4] This approach offers the potential for localized tumor destruction with reduced systemic toxicity.[4][17]
Conclusion
This compound is a promising anticancer agent with a well-defined primary mechanism of action centered on G-quadruplex stabilization and telomerase inhibition. Its ability to downregulate key oncogenes like c-MYC, induce apoptosis, and serve as a photosensitizer further enhances its therapeutic potential. However, the dose-dependent effects on cell migration necessitate careful consideration in its development as a cancer therapeutic. The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of TMPyP4 as a novel strategy in the fight against cancer.
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Efficacy of multiple low-dose photodynamic TMPYP4 therapy on cervical cancer tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]
- 17. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biophysical Characterization of TMPyP4-DNA Interactions
This guide provides a comprehensive overview of the biophysical techniques used to characterize the interaction between the cationic porphyrin 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine (TMPyP4) and DNA, with a particular focus on G-quadruplex structures. The intricate nature of this interaction is critical for the development of targeted therapeutics, and a thorough understanding of its biophysical properties is paramount.
Introduction to TMPyP4 and its Interaction with DNA
TMPyP4 is a well-studied cationic porphyrin known for its ability to interact with various DNA structures, including duplex, triplex, and G-quadruplex DNA.[1] Its planar aromatic core and positively charged pyridyl groups facilitate binding through a combination of electrostatic interactions, π-π stacking, and intercalation.[2][3] The interaction is of significant interest because G-quadruplexes, four-stranded DNA structures formed in guanine-rich sequences, are prevalent in telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design.[1][4] TMPyP4 has been shown to stabilize these G-quadruplex structures, potentially inhibiting the activity of enzymes like telomerase, which is overexpressed in the majority of cancer cells.[1][3] However, the precise binding mode, stoichiometry, and thermodynamics are complex and highly dependent on the specific DNA sequence and experimental conditions.[4][5]
Binding Modes of TMPyP4 with G-Quadruplex DNA
The interaction between TMPyP4 and G-quadruplex DNA is not governed by a single binding mode; rather, it is a dynamic process involving several mechanisms that can coexist. The primary binding modes reported are:
-
End-Stacking: This is a frequently proposed mode where the planar TMPyP4 molecule stacks externally on the terminal G-tetrads of the G-quadruplex. This interaction is primarily driven by π-π stacking between the porphyrin's aromatic core and the guanine bases.[4][6][7]
-
Intercalation: In this mode, the TMPyP4 molecule inserts itself between the G-tetrads or within the loop regions of the G-quadruplex.[4][8][9] This mode of binding can lead to significant structural distortions of the DNA.[9] Evidence suggests that intercalation is a weaker binding event compared to end-stacking.[4]
-
Groove Binding: TMPyP4 can also interact with the grooves of the G-quadruplex structure. This binding is often facilitated by electrostatic interactions between the cationic pyridyl groups of TMPyP4 and the anionic phosphate backbone of the DNA.[6][10][11]
The prevailing binding mode is influenced by several factors, including the specific G-quadruplex topology (parallel, antiparallel, or hybrid), the length and composition of the loops, and the ionic strength of the buffer solution.[6][11] It has been reported that multiple TMPyP4 molecules can bind to a single G-quadruplex, often involving a combination of these modes.[4][5] For instance, initial binding events may occur via high-affinity end-stacking, followed by lower-affinity intercalation at higher ligand concentrations.[4]
Caption: Logical relationship between experimental conditions and TMPyP4's primary binding modes to G-quadruplex DNA.
Quantitative Data on TMPyP4-DNA Interaction
The affinity and stoichiometry of the TMPyP4-DNA interaction have been quantified by various biophysical techniques. The results often vary depending on the specific G-quadruplex sequence and the experimental conditions.
Table 1: Binding Constants and Stoichiometries for TMPyP4-G-Quadruplex Interactions
| DNA Sequence/Structure | Technique | Binding Constant (K) / Dissociation Constant (Kd) | Stoichiometry (n) [TMPyP4:DNA] | Conditions | Reference(s) |
| Human Telomeric (hybrid) | Absorption Titration | K1 = 1.07 x 106 M-1, K2 = 4.42 x 108 M-1 | 2:1 | 150 mM K+ | [6][12] |
| Human Telomeric (parallel) | Absorption Titration | K1 = 8.67 x 105 M-1, K2 = 2.26 x 108 M-1 | 2:1 | 150 mM K+, 40% PEG | [6] |
| Bcl-2 Promoter | ITC / ESI-MS | K (end-stacking) ≈ 1 x 107 M-1 | 4:1 (total) | 25°C, KBPES buffer | [4][13] |
| Bcl-2 Promoter | ITC / ESI-MS | K (intercalation) ≈ 1 x 105 M-1 | 4:1 (total) | 25°C, KBPES buffer | [4][13] |
| c-kit / c-myc | ITC | Kd ~ 200 nM | Not specified | Not specified | [1] |
| Human Telomeric | ITC | Not specified | 4:1 | Dilute solution & molecular crowding | [5] |
Table 2: Thermodynamic Parameters for TMPyP4-G-Quadruplex Interaction from Isothermal Titration Calorimetry (ITC)
| DNA Sequence/Structure | Binding Event | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Conditions | Reference(s) |
| Bcl-2 Promoter (WT 39-mer) | Site 1 (End-stacking) | -9.0 | -1.5 | +7.5 | 25°C, pH 7.0 | [14] |
| Bcl-2 Promoter (WT 39-mer) | Site 2 (End-stacking) | -8.8 | -1.5 | +7.3 | 25°C, pH 7.0 | [14] |
| Bcl-2 Promoter (WT 39-mer) | Site 3 (Intercalation) | -6.8 | -10.0 | -3.2 | 25°C, pH 7.0 | [14] |
| Bcl-2 Promoter (WT 39-mer) | Site 4 (Intercalation) | -6.7 | -10.0 | -3.3 | 25°C, pH 7.0 | [14] |
| Human Telomeric (Tel22) | Not specified | Not specified | Favorable | Favorable | 25-35°C | [15] |
Note: Thermodynamic signatures can vary significantly based on buffer conditions due to proton exchange and hydration effects.
Experimental Protocols for Key Biophysical Techniques
A multi-faceted approach is necessary to fully characterize the TMPyP4-DNA interaction. The workflow typically involves several spectroscopic and calorimetric techniques.
Caption: General experimental workflow for the biophysical characterization of TMPyP4-DNA interactions.
-
Principle: This technique monitors changes in the absorption spectrum of TMPyP4 upon binding to DNA. TMPyP4 has a characteristic strong absorption band, known as the Soret band, around 422-424 nm.[8][9] Upon interaction with G-quadruplex DNA, this band typically exhibits a significant red shift (bathochromicity) of 15-22 nm and a decrease in molar absorptivity (hypochromicity).[4][9][16] These changes are indicative of binding and can be used to determine the binding affinity and stoichiometry.[8]
-
Detailed Protocol:
-
Preparation: Prepare stock solutions of annealed G-quadruplex DNA and TMPyP4 in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5). Determine the precise concentration of TMPyP4 using its extinction coefficient (ε ≈ 2.26 x 105 M-1cm-1 at 424 nm).[8]
-
Titration: Place a fixed concentration of TMPyP4 (e.g., 5 μM) in a 1 cm path-length quartz cuvette.[8] Record the initial absorption spectrum from approximately 350-500 nm.
-
Data Acquisition: Make stepwise additions of the concentrated G-quadruplex DNA stock solution into the cuvette. After each addition, allow the system to equilibrate and record the absorption spectrum.
-
Analysis: Monitor the change in absorbance at the Soret band maximum. The fraction of bound TMPyP4 can be calculated at each titration point.[8] Plot the change in absorbance against the molar ratio of DNA to TMPyP4. The data can be fit to appropriate binding models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) and the number of binding sites (n).[8] An isosbestic point, where the spectra of free and bound forms cross, indicates a two-state binding equilibrium.[4]
-
-
Principle: CD spectroscopy is used to monitor conformational changes in the DNA structure upon ligand binding. Different G-quadruplex topologies have distinct CD signatures. For example, parallel G-quadruplexes typically show a positive peak around 263 nm, while antiparallel structures show a peak around 295 nm.[16] Changes in the DNA's CD spectrum upon addition of TMPyP4 can indicate ligand-induced conformational shifts.[5][11] Additionally, an achiral molecule like TMPyP4 can exhibit an induced CD (ICD) signal in its absorption region when it binds to the chiral DNA, providing information about the binding mode.[17]
-
Detailed Protocol:
-
Preparation: Prepare solutions of annealed G-quadruplex DNA (e.g., 10 μM) and TMPyP4 in a suitable buffer, typically with low chloride content to avoid interference with the instrument's high voltage.
-
Titration: Place the DNA solution in a CD-compatible cuvette (e.g., 1 cm path length). Record the baseline CD spectrum, typically from 240-350 nm for DNA and can be extended to ~500 nm to observe ICD.
-
Data Acquisition: Add aliquots of the TMPyP4 stock solution to the DNA sample. After each addition, mix thoroughly, allow for equilibration, and record the CD spectrum.
-
Analysis: Analyze the changes in the CD signal at wavelengths characteristic of the G-quadruplex structure. A significant change in the spectrum may indicate that TMPyP4 binding induces a conformational transition in the DNA.[11] The appearance of a signal in the 400-450 nm range indicates an induced CD signal for TMPyP4.[18]
-
-
Principle: The intrinsic fluorescence of TMPyP4 can be monitored to probe its interaction with DNA. The fluorescence emission of TMPyP4 is often quenched or enhanced upon binding to G-quadruplexes, depending on the binding mode.[8][19] For example, intercalation can lead to a red shift in the emission spectrum.[19] Titration experiments monitoring these changes can be used to calculate binding constants.
-
Detailed Protocol:
-
Preparation: Prepare buffered solutions of TMPyP4 (e.g., 1-2.5 μM) and a concentrated stock of annealed G-quadruplex DNA.[14][15]
-
Titration: Place the TMPyP4 solution in a fluorescence cuvette. Set the excitation wavelength to the Soret band maximum (e.g., 424-445 nm) and record the emission spectrum (e.g., 600-800 nm).[14][15]
-
Data Acquisition: Add small aliquots of the G-quadruplex DNA stock solution to the TMPyP4 solution. Record the fluorescence emission spectrum after each addition.
-
Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration. The resulting binding isotherm can be fitted to determine the binding affinity. A Stern-Volmer plot can be used to analyze the quenching mechanism.[19]
-
-
Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[22][23] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the driving forces of the interaction.[20]
-
Detailed Protocol:
-
Preparation: Prepare precisely concentrated solutions of both the G-quadruplex DNA and TMPyP4 in the exact same buffer to minimize heat of dilution effects. Degas both solutions thoroughly before the experiment.
-
Experiment Setup: Load one reactant (e.g., G-quadruplex DNA solution, ~10-20 μM) into the sample cell of the calorimeter. Load the other reactant (the titrant, e.g., TMPyP4 solution, ~70-100 μM) into the injection syringe.[4][15] A reverse titration (DNA into ligand) can also be performed to avoid precipitation issues at high ligand-to-DNA ratios.[15]
-
Titration: Perform a series of small, sequential injections (e.g., 5-10 μL) of the titrant into the sample cell at a constant temperature (e.g., 25°C). The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The raw data consists of heat bursts for each injection. Integrating these peaks yields the heat change per injection. Plotting this heat change against the molar ratio of the reactants generates a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site, sequential sites) to extract the thermodynamic parameters: Ka, n, and ΔH.[4][14]
-
Conclusion and Implications for Drug Development
The biophysical characterization of the TMPyP4-DNA interaction reveals a complex interplay of binding modes, affinities, and thermodynamic driving forces. While TMPyP4 itself may not be an ideal drug candidate due to its poor selectivity for G-quadruplexes over duplex DNA, it serves as a crucial model compound.[1][3][24] The detailed methodologies and quantitative data presented here provide a framework for:
-
Screening New Ligands: The established protocols can be applied to screen new small molecules for G-quadruplex binding affinity and selectivity.
-
Rational Drug Design: Understanding the thermodynamic signatures of different binding modes (e.g., enthalpy-driven intercalation vs. entropy-driven end-stacking) allows for the rational design of derivatives with improved binding profiles and specificity.[4][14]
-
Validating Therapeutic Targets: A thorough biophysical understanding is the foundation for validating G-quadruplexes as viable targets for therapeutic intervention.
By employing a combination of these powerful biophysical techniques, researchers can continue to unravel the complexities of small molecule-DNA interactions, paving the way for the development of novel and effective targeted therapies.
References
- 1. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 2. TMPyP binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic study on the binding of a cationic porphyrin to DNA G-quadruplex under different K+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurements of Protein-DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of TMPyP4 Tosylate in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the G-quadruplex ligand, TMPyP4 tosylate, in aqueous buffer systems. The information herein is intended to support researchers and professionals in the fields of drug discovery and development in designing and executing experiments involving this compound.
Introduction to this compound
This compound, with the formal name 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-methyl-pyridinium], 4-methylbenzenesulfonate (1:4), is a cationic porphyrin that has garnered significant interest for its ability to bind to and stabilize G-quadruplex structures in DNA and RNA. This interaction has been shown to inhibit telomerase activity, making TMPyP4 a compound of interest in anticancer research. Its effectiveness in experimental settings is fundamentally dependent on its behavior in aqueous solutions, specifically its solubility and stability.
Solubility of this compound
The solubility of this compound is a critical parameter for the preparation of stock solutions and experimental media. As a tosylate salt, it is generally considered to be water-soluble. The available quantitative data from various suppliers and literature sources are summarized below.
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. It is always recommended to perform solubility tests for the specific lot being used.
| Solvent/Buffer System | pH | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Reference(s) |
| Water | Not Specified | 68.18 | 50 | [1] |
| Water | Not Specified | 136.36 | 100 | [2] |
| Water | Not Specified | 6.2 | 4.55 | |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 | ~7.33 | [2][3] |
Molecular Weight of this compound used for conversion: 1363.6 g/mol
Factors Influencing Solubility
The solubility of porphyrins like TMPyP4 can be influenced by several factors:
-
pH: The protonation state of the porphyrin core can affect its aggregation and, consequently, its solubility.
-
Ionic Strength: The presence of salts in buffer systems can impact solubility. High salt concentrations may either increase solubility through charge screening or decrease it via the common ion effect or "salting out".
-
Temperature: While not extensively documented for this compound, temperature can influence the solubility of many compounds.
-
Buffer Composition: The specific ions and components of the buffer system can interact with TMPyP4 and affect its solubility. Although not quantified in the search results, TMPyP4 has been used in Tris-HCl buffers, suggesting good solubility in this system.
Stability of this compound in Aqueous Buffers
The chemical stability of this compound in aqueous solutions is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a loss of activity and the potential for confounding effects from degradation products.
General Recommendations and Observations
A common recommendation from suppliers is that aqueous solutions of this compound should be prepared fresh and not stored for more than one day.[2] This suggests a limited stability in aqueous media under ambient conditions.
Photostability
TMPyP4 is a photosensitizer and its stability can be affected by exposure to light. One study investigated the stability of TMPyP4 under irradiation with visible light at 430 nm, which is close to its Soret band maximum. The study found that the absorption of TMPyP4 remained stable for exposure times up to 480 seconds, indicating a degree of photostability under these specific short-term irradiation conditions.[4] However, for long-term storage and during experiments, it is advisable to protect TMPyP4 solutions from light.
Thermal Stability
The thermal stability of this compound in aqueous buffers alone is not well-documented in the available literature. However, its stability is significantly enhanced when bound to G-quadruplex DNA. The melting temperature (TM) of G-quadruplex structures has been shown to increase by over 20°C in the presence of TMPyP4, indicating a substantial thermal stabilization of the complex. This suggests that the interaction with its target can protect the ligand from thermal degradation.
Putative Degradation Pathways
While specific degradation pathways in simple aqueous buffers are not extensively detailed, some potential degradation products have been proposed in the context of its metabolic fate. Oxidative metabolism by heme oxygenase enzymes could potentially lead to the formation of 4-formyl-1-methylpyridinium (4F-MP) or 4-carboxy-1-methylpyridinium (4C-MP).[5] It is plausible that oxidative degradation could also occur in aqueous solutions over time, particularly if exposed to light or oxidizing agents.
Below is a conceptual representation of a potential oxidative degradation pathway.
Caption: Conceptual pathway of this compound oxidative degradation.
Experimental Protocols
This section provides detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility using UV-Vis Spectrophotometry
This protocol is adapted from a general method for determining the aqueous solubility of compounds using a 96-well filter plate format.
4.1.1 Materials
-
This compound solid
-
Aqueous buffer of choice (e.g., PBS, TRIS, Acetate) at the desired pH
-
96-well filter plate with a low-binding membrane
-
96-well UV-compatible analysis plate
-
Multi-channel pipette
-
Plate shaker
-
Vacuum manifold
-
UV-Vis microplate reader
4.1.2 Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a suitable container (e.g., a microcentrifuge tube or a well in a 96-well plate). The amount should be sufficient to ensure that not all of the compound dissolves.
-
Equilibration: Seal the container/plate and place it on a plate shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours). Protect from light during this period.
-
Separation of Undissolved Solid: Transfer the suspension to a 96-well filter plate. Place the filter plate on a vacuum manifold with a 96-well collection plate underneath. Apply vacuum to filter the solution and separate the undissolved solid.
-
Sample Preparation for Analysis: Transfer a known volume of the clear filtrate from the collection plate to a 96-well UV-compatible analysis plate. Dilute the sample with the same aqueous buffer as necessary to bring the absorbance within the linear range of the spectrophotometer.
-
UV-Vis Measurement: Measure the absorbance of the diluted sample at the Soret band maximum of TMPyP4 (around 423 nm).
-
Quantification: Prepare a standard curve of this compound of known concentrations in the same buffer. Use the standard curve to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility in mg/mL or mM, taking into account the dilution factor.
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Stability using HPLC
This protocol outlines a stability-indicating HPLC method to quantify the amount of intact this compound over time and detect the formation of degradation products.
4.2.1 Materials
-
This compound
-
Aqueous buffer of choice (e.g., PBS, TRIS, Acetate)
-
HPLC system with a UV-Vis or diode array detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC grade formic acid or other suitable mobile phase modifier
4.2.2 HPLC Method (Example)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 423 nm (Soret band) and 261 nm
-
Injection Volume: 10 µL
4.2.3 Stability Study Procedure
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Storage Conditions: Aliquot the solution into several vials. Store the vials under different conditions to be tested (e.g., protected from light at 4°C, 25°C, and 40°C; exposed to ambient light at 25°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each storage condition.
-
HPLC Analysis: Inject an appropriate volume of the solution onto the HPLC system.
-
Data Analysis:
-
Record the peak area of the intact this compound at each time point.
-
Calculate the percentage of TMPyP4 remaining relative to the initial time point (t=0).
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Caption: Workflow for assessing the stability of this compound using HPLC.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound in aqueous buffers. While the compound exhibits good solubility in water and PBS, its stability in solution is limited, necessitating the preparation of fresh solutions for experiments. The provided experimental protocols offer a framework for researchers to determine the solubility and stability of this compound in their specific buffer systems and experimental conditions, thereby ensuring the reliability and accuracy of their findings. Further research is warranted to fully characterize the long-term stability and degradation pathways of this important G-quadruplex ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria [spiedigitallibrary.org]
- 4. Stability of Human Telomeric G-Quadruplexes Complexed with Photosensitive Ligands and Irradiated with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of TMPyP4 for Telomerase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of TMPyP4, a potent G-quadruplex stabilizing agent, for the effective inhibition of telomerase activity in research and drug development settings.
Introduction to TMPyP4 and Telomerase Inhibition
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for the immortalization of cancer cells, making it a prime target for anticancer therapies. The cationic porphyrin, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, is a well-characterized G-quadruplex ligand. Its mechanism of telomerase inhibition primarily involves the stabilization of G-quadruplex structures at the 3' overhang of telomeres. This stabilization prevents telomerase from accessing its substrate, thereby inhibiting telomere elongation.[1][2] Additionally, TMPyP4 has been shown to down-regulate the expression of c-MYC and the catalytic subunit of telomerase, hTERT, suggesting a dual mechanism of action.[3]
Quantitative Data Summary: TMPyP4 Concentration and Telomerase Inhibition
The optimal concentration of TMPyP4 for telomerase inhibition is highly dependent on the experimental system, including the cell line and the specific assay employed. Below is a summary of reported concentrations and their effects.
| Cell Line/System | Assay Type | TMPyP4 Concentration | Observed Effect | Reference |
| Myeloma (U266, ARH77, ARD) | Cell-based | 1, 5, 10 µM | ≥90% inhibition at 10 µM after 7 days.[4] | [4] |
| Myeloma (U266) | Cell-based (Time Course) | 10 µM | 23% inhibition at day 1, 50% at day 3, near complete at days 5 & 7.[4] | [4] |
| Breast Cancer (MCF7) | Cell-based (TRAP) | 10 µM | ~50% decrease in telomerase activity.[5] | [5] |
| Breast Cancer (MCF7) | Cell-based (TRAP) | >10 µM | >80% inhibition.[5] | [5] |
| Non-Small Cell Lung Cancer (LC-HK2) | Cell-based | 5 µM | Decrease in telomerase activity.[6][7][8] | [6][7][8] |
| hTERT-immortalized (RPE-1) | Cell-based | 5 µM | Decrease in telomerase activity.[6][7][8] | [6][7][8] |
| In vitro (Direct Assay) | TRAP | IC50: ~550-740 nM | Dependent on primer concentration.[1] | [1] |
| In vitro | Direct Assay | IC50: 6400 nM (6.4 µM) | - | [9] |
Note: IC50 values in direct in vitro assays are often lower than the effective concentrations in cell-based assays due to factors such as cell permeability and off-target interactions.[1] It is also crucial to note that at higher concentrations (e.g., 1 and 10 µM), TMPyP4 can inhibit Taq polymerase, which can interfere with the PCR amplification step of the TRAP assay.[10]
Signaling Pathway of Telomerase Inhibition by TMPyP4
The primary mechanism of TMPyP4-mediated telomerase inhibition involves the stabilization of G-quadruplex structures at the telomeres. However, evidence also points to a transcriptional regulation pathway.
References
- 1. pnas.org [pnas.org]
- 2. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. scielo.br [scielo.br]
- 9. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TMPyP4 as a Photosensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), leading to cytotoxicity in the target tissue. Cationic porphyrin 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has emerged as a promising photosensitizer for PDT due to its high water solubility, selective accumulation in tumor cells, and potent phototoxicity.[1][2] These application notes provide a comprehensive overview of the use of TMPyP4 in PDT, including its mechanism of action, experimental protocols, and quantitative data from in vitro studies.
Mechanism of Action
The primary mechanism of TMPyP4-mediated phototoxicity involves the generation of ROS upon light irradiation.[2] When TMPyP4 absorbs light, it transitions to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂) and other ROS.[2] These ROS can induce cellular damage through various pathways, ultimately leading to apoptosis or necrosis.[2]
A key feature of TMPyP4 is its ability to bind to and stabilize G-quadruplex (G4) structures.[1][3] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA and RNA, particularly in telomeres and the promoter regions of oncogenes like c-myc and KRAS.[1][3][4] By stabilizing these G4 structures, TMPyP4 can interfere with DNA replication and transcription of oncogenes, contributing to its anti-tumor activity.[1][3]
Upon photoactivation, TMPyP4 can also directly induce cleavage of G4 structures in the mRNA of oncogenes such as KRAS and NRAS, leading to a downregulation of their expression.[3][4] This targeted approach highlights the potential of TMPyP4-PDT in precision cancer therapy.
The antitumor effects of TMPyP4-PDT have also been associated with the downregulation of proteins involved in DNA replication and pH homeostasis, such as minichromosome maintenance protein-2 (MCM2) and carbonic anhydrase IX (CA-IX), respectively.[1][5] This suggests that TMPyP4-PDT can inhibit tumor cell proliferation and metastasis through multiple mechanisms.[1]
Signaling Pathway of TMPyP4-PDT
Caption: TMPyP4-PDT mechanism of action.
Quantitative Data Summary
The efficacy of TMPyP4-PDT is dependent on both the concentration of TMPyP4 and the light energy density applied. The following tables summarize quantitative data from various in vitro studies.
Table 1: Effect of TMPyP4-PDT on Cell Viability
| Cell Line | TMPyP4 Concentration (µM) | Light Energy Density (J/cm²) | Cell Viability Inhibition (%) | Reference |
| A2780 (Ovarian Carcinoma) | 3 | 6 | Significant | [1] |
| A2780 (Ovarian Carcinoma) | 6 | 6 | Significant | [1] |
| A2780 (Ovarian Carcinoma) | 15 | 6 | Significant | [1] |
| A2780 (Ovarian Carcinoma) | 30 | 6 | Significant | [1] |
| A2780 (Ovarian Carcinoma) | 60 | 6 | Significant | [1] |
| A2780 (Ovarian Carcinoma) | 60 | 12 | More Significant than 6 J/cm² | [1] |
| Mel-Juso (Melanoma) | 0.5 (as TMPyP4/TiO₂ complex) | 1 mW/cm² (405 nm) | Significant | [2] |
| Mel-Juso (Melanoma) | 1 (as TMPyP4/TiO₂ complex) | 1 mW/cm² (405 nm) | ~80% | [2] |
| HeLa / G361 | 5 | 25 | Significant | [6] |
Table 2: Induction of Apoptosis by TMPyP4-PDT
| Cell Line | TMPyP4 Concentration (µM) | Light Energy Density (J/cm²) | Apoptosis Rate (%) | Reference |
| A2780 (Ovarian Carcinoma) | 3 | 6 | 14.7 ± 2.22 | [1] |
| A2780 (Ovarian Carcinoma) | 6 | 6 | 32.3 ± 1.69 | [1] |
| A2780 (Ovarian Carcinoma) | 15 | 6 | 52.2 ± 1.47 | [1] |
| A2780 (Ovarian Carcinoma) | 30 | 6 | 56.3 ± 1.23 | [1] |
| A2780 (Ovarian Carcinoma) | 60 | 6 | 80.3 ± 3.14 | [1] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro TMPyP4-PDT experiments.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol is adapted from methodologies used in studies on ovarian carcinoma and melanoma cells.[1][7]
Materials:
-
Cancer cell line of interest (e.g., A2780, Mel-Juso)
-
Complete cell culture medium
-
96-well flat-bottomed tissue culture plates
-
TMPyP4 stock solution
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Light source with appropriate wavelength (e.g., semiconductor laser, 405 nm LED)[1][2]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Remove the culture medium and add fresh medium containing various concentrations of TMPyP4 (e.g., 3, 6, 15, 30, 60 µM).[1] Include control wells with medium only (no TMPyP4) and wells with TMPyP4 but no light exposure (dark toxicity control).
-
Incubate the cells with TMPyP4 for 4-24 hours at 37°C.[1]
-
Wash the cells with PBS to remove excess TMPyP4.
-
Add fresh culture medium to each well.
-
Expose the designated wells to a specific light energy density (e.g., 3, 6, 12 J/cm²).[1]
-
Incubate the plates for an additional 24 hours at 37°C.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the flow cytometric analysis of apoptosis in ovarian carcinoma cells.[1]
Materials:
-
Treated and control cells from the PDT experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI) solution
-
Flow cytometer
Procedure:
-
Following TMPyP4-PDT treatment and post-irradiation incubation (e.g., 24 hours), harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Protocol 3: Intracellular ROS Detection (H₂DCFDA Assay)
This protocol is adapted from a study on melanoma cells.[8]
Materials:
-
Treated and control cells from the PDT experiment
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After incubation with TMPyP4, remove the medium and wash the cells with PBS.
-
Incubate the cells with 50 µM H₂DCFDA in HBSS or serum-free medium for 30 minutes at 37°C in the dark.[8]
-
Wash the cells with PBS to remove the H₂DCFDA solution.
-
Add fresh culture medium.
-
Irradiate the cells with the appropriate light dose.
-
Measure the fluorescence of dichlorofluorescein (DCF) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a microplate reader.[8] Alternatively, visualize the fluorescence using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion
TMPyP4 is a versatile and potent photosensitizer with significant potential in photodynamic therapy. Its dual mechanism of action, involving both ROS generation and G-quadruplex stabilization, offers a multi-faceted approach to cancer treatment. The provided protocols and data serve as a valuable resource for researchers and drug development professionals exploring the application of TMPyP4 in PDT. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TMPyP4 for Imaging G-quadruplex Structures in Living Cells
Introduction
The cationic porphyrin 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, is a well-documented G-quadruplex (G4) interacting agent. G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication.[1][2][3] The ability of TMPyP4 to bind and stabilize G4 structures has made it a valuable tool in cancer research, primarily as a potential therapeutic agent due to its ability to inhibit telomerase and down-regulate the expression of oncogenes like c-Myc.[4][5][6]
While TMPyP4 is inherently fluorescent, its application for directly imaging G4 structures in living cells is complex and presents significant challenges. Its primary roles in cell biology studies are as a G4 stabilizer for therapeutic investigation and as a photosensitizer for photodynamic therapy (PDT).[6][7] When using TMPyP4 for visualization, researchers must consider two critical factors:
-
Selectivity: TMPyP4 is not highly selective for G4 structures. It exhibits a similar binding affinity for various nucleic acid forms, including duplex DNA, triplex DNA, and single-stranded DNA.[5][8] This lack of specificity complicates the interpretation of fluorescence signals, as they may not originate exclusively from G4 structures.
-
Phototoxicity: Upon illumination with light (particularly in the visible spectrum), TMPyP4 acts as a potent photosensitizer, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis.[7][9][10] This phototoxic effect is beneficial for PDT but is a major drawback for live-cell imaging, as the illumination required for fluorescence microscopy can inadvertently harm or kill the cells, compromising the integrity of the experiment.[10]
Therefore, these application notes provide protocols for visualizing the cellular uptake and localization of TMPyP4 and for indirectly assessing its interaction with G4 structures, with a strong emphasis on managing and evaluating its phototoxic effects.
Quantitative Data
The following table summarizes key quantitative parameters of TMPyP4 interaction with G4 DNA and its effects on cells, compiled from various studies.
| Parameter | Value | Context | Source |
| Binding Affinity (Kd) | ~200 nM | For G-quadruplex, duplex, and single-stranded DNA | [5] |
| Telomerase Inhibition (IC50) | 0.7–10 µM | Inhibition of telomerase activity in vitro | [5] |
| Cellular Concentration (Functional Assays) | 10–100 µM | Used to study effects on gene expression and induce cell death | [5][8][11][12] |
| Cellular Concentration (PDT) | 3–60 µM | Used in combination with light irradiation to induce apoptosis | [6] |
| G4 Stabilization (ΔTm) | +21°C to +27°C | Increase in melting temperature of telomeric G4 DNA | [13] |
| Phototoxicity | Dose-dependent | Cell viability significantly decreases upon light irradiation | [7][9] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Fluorescence Imaging with TMPyP4
This protocol describes the general procedure for staining living cells with TMPyP4 to visualize its subcellular localization. Extreme care must be taken to minimize light exposure to prevent phototoxicity.
Materials:
-
TMPyP4 (stock solution, e.g., 1 mM in sterile water or DMSO)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells on glass-bottom dishes or chambered slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (Excitation ~420 nm, Emission ~650-700 nm)
-
Environmental chamber for live-cell imaging (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed cells on imaging-quality dishes and grow to 60-70% confluency.
-
TMPyP4 Working Solution: Prepare a working solution of TMPyP4 in pre-warmed, serum-free cell culture medium. A final concentration range of 1-10 µM is recommended to start. Higher concentrations may increase signal but will also increase toxicity.
-
Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the TMPyP4 working solution to the cells. c. Incubate for 2 to 4 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell line.
-
Washing: a. Remove the TMPyP4 solution. b. Gently wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound TMPyP4. c. Add fresh, pre-warmed phenol red-free medium to the cells for imaging.
-
Imaging: a. Immediately transfer the cells to the fluorescence microscope equipped with an environmental chamber.[14] b. Use the lowest possible laser power and shortest possible exposure time to acquire images. c. Acquire images, noting the localization of the fluorescence signal (e.g., nucleus, nucleolus, cytoplasm).
Considerations and Controls:
-
Phototoxicity Control: Image a parallel sample of unstained cells under the same illumination conditions to monitor for any morphological signs of damage (e.g., membrane blebbing, vacuole formation).[10]
-
Dark Toxicity Control: Incubate cells with TMPyP4 for the same duration but do not expose them to light. Assess cell viability using a standard assay (see Protocol 2) to distinguish between chemical toxicity and phototoxicity.
-
Co-localization: Use other live-cell stains (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria) to determine the subcellular localization of TMPyP4 more accurately.
Protocol 2: Assessment of TMPyP4-Induced Phototoxicity
This protocol uses a standard cell viability assay to quantify the phototoxic effects of TMPyP4 under specific imaging conditions.
Materials:
-
Cells treated with TMPyP4 (from Protocol 1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., Trypan Blue)
-
Plate reader (for MTT assay)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of TMPyP4 concentrations (e.g., 0, 1, 5, 10, 25 µM) as described in Protocol 1.
-
Experimental Groups:
-
No Treatment Control: Cells in medium only.
-
Dark Toxicity: Cells treated with TMPyP4 but kept in the dark.
-
Phototoxicity: Cells treated with TMPyP4 and exposed to light from the microscope. Use the exact same illumination settings (laser power, exposure duration, time-lapse interval) that you plan to use for your imaging experiment.
-
Light-Only Control: Cells without TMPyP4 exposed to the same light conditions.
-
-
After light exposure, return the plate to the incubator for 24 hours.
-
Assess cell viability using the MTT assay or by counting live/dead cells with Trypan Blue according to the manufacturer's protocol.
-
Compare the viability across the different groups to determine the level of phototoxicity induced by your imaging parameters.
Protocol 3: Indirect Visualization of G4 Interaction via a Competition Assay
This protocol provides an indirect method to confirm that TMPyP4 is interacting with G4 structures in the cell. It relies on pre-treating cells with non-fluorescent TMPyP4 to block the binding sites of a G4-specific fluorescent probe.
Materials:
-
TMPyP4
-
A G4-specific fluorescent imaging probe (e.g., o-BMVC, DAOTA-M2, or SiR-PyPDS).[3][15][16]
-
All other materials from Protocol 1.
Procedure:
-
Prepare two sets of cultured cells on imaging dishes.
-
Set 1 (Competition): a. Treat cells with 10-20 µM of non-fluorescent TMPyP4 for 2-4 hours. b. Wash the cells twice with PBS. c. Proceed to stain the cells with the G4-specific fluorescent probe according to its established protocol.
-
Set 2 (Control): a. Perform a mock treatment (medium only) for the same duration as the TMPyP4 incubation. b. Wash the cells and stain with the G4-specific fluorescent probe.
-
Image Analysis: a. Acquire images from both sets of cells using identical imaging parameters. b. Quantify the fluorescence intensity or the number of fluorescent foci in the nucleus.[15] c. A significant reduction in the fluorescence signal from the G4-specific probe in the TMPyP4-treated cells suggests that TMPyP4 has occupied G4 binding sites, thus confirming its interaction with G4 structures in vivo.[15]
Visualizations
Caption: Workflow for TMPyP4 staining and imaging in living cells.
Caption: The dual role of TMPyP4 as a G4 stabilizer and photosensitizer.
Caption: Logical flow of a competition assay to confirm G4 interaction.
References
- 1. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.library.txst.edu [digital.library.txst.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 6. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. scispace.com [scispace.com]
- 12. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
- 15. Binding of Small Molecules to G-quadruplex DNA in Cells Revealed by Fluorescence Lifetime Imaging Microscopy of o-BMVC Foci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-molecule visualisation of DNA G-quadruplex formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delivery Methods for TMPyP4 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4, or 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin, is a versatile cationic porphyrin with significant potential in targeted cancer therapy. Its therapeutic efficacy stems from its dual role as a potent G-quadruplex (G4) ligand and an effective photosensitizer for photodynamic therapy (PDT).[1][2] G-quadruplexes are secondary structures found in nucleic acids that are particularly prevalent in telomeres and oncogene promoter regions. By stabilizing these structures, TMPyP4 can inhibit telomerase activity and disrupt oncogene transcription, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, upon light activation, TMPyP4 generates reactive oxygen species (ROS), inducing localized cytotoxicity, making it a promising agent for PDT.[5][6]
However, the clinical utility of free TMPyP4 is hampered by its lack of tumor selectivity, which can lead to off-target effects and damage to healthy tissues.[7] To address this limitation, various targeted delivery strategies have been developed to enhance the accumulation and efficacy of TMPyP4 at the tumor site. This document provides a detailed overview of these delivery methods, associated experimental protocols, and quantitative data to guide researchers in the application of TMPyP4 for targeted cancer therapy.
Mechanisms of Action
TMPyP4 exerts its anticancer effects through two primary mechanisms: G-quadruplex stabilization and photodynamic therapy.
-
G-Quadruplex Stabilization: TMPyP4 binds to and stabilizes G-quadruplex structures in the promoter regions of oncogenes and at the ends of telomeres.[8] This stabilization can inhibit the transcription of cancer-related genes and interfere with telomerase, an enzyme crucial for maintaining telomere length in the majority of cancer cells.[7] Inhibition of telomerase leads to telomere shortening, cellular senescence, and apoptosis.[9]
-
Photodynamic Therapy (PDT): As a photosensitizer, TMPyP4 can be excited by light of a specific wavelength.[1] In the presence of oxygen, the excited TMPyP4 transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[5] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[2]
Targeted Delivery Strategies
The development of targeted delivery systems is crucial for improving the therapeutic index of TMPyP4. The primary goal is to increase the concentration of TMPyP4 at the tumor site while minimizing its accumulation in healthy tissues.
Aptamer-Based Delivery
One of the most promising strategies for targeted TMPyP4 delivery involves the use of nucleic acid aptamers. Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures and bind to target molecules with high affinity and specificity.
The G-quadruplex-forming AS1411 aptamer has been extensively studied as a carrier for TMPyP4.[10] AS1411 targets nucleolin, a protein that is overexpressed on the surface of many cancer cells.[10] The complex, formed by the physical conjugation of TMPyP4 with the AS1411 aptamer, is internalized into cancer cells through nucleolin-mediated endocytosis.[10] This targeted delivery strategy has been shown to enhance the accumulation of TMPyP4 in cancer cells compared to normal cells, leading to greater phototoxicity upon light irradiation.[7][10]
Caption: Workflow of AS1411-mediated delivery of TMPyP4 to cancer cells.
Nanoparticle-Based Delivery
Nanoparticles offer a versatile platform for the targeted delivery of therapeutic agents like TMPyP4.[11] Various types of nanoparticles, including inorganic nanoparticles and nanogels, have been explored for this purpose.
-
Titanium Dioxide (TiO₂) Nanoparticles: Complexes of TMPyP4 with TiO₂ nanoparticles have been shown to enhance photodynamic activity under blue light irradiation.[12] This combination can lead to increased ROS production and selective cytotoxicity in cancer cells.[5]
-
Nanogels: Biodegradable nanogels can encapsulate and deliver a combination of therapeutic agents.[13] This approach allows for the co-delivery of TMPyP4 with other drugs or immunomodulators to achieve a synergistic therapeutic effect.[13]
Signaling Pathways
The anticancer activity of TMPyP4 is mediated by several key signaling pathways.
cGAS-STING Pathway
Recent studies have revealed that TMPyP4 can induce DNA damage in cancer cells, leading to the activation of the cGAS-STING pathway.[3] This pathway is a critical component of the innate immune system that recognizes cytosolic DNA. Activation of the cGAS-STING pathway promotes the maturation of dendritic cells (DCs) and the activation of CD8+ T cells, thereby enhancing the anti-tumor immune response.[3]
Caption: TMPyP4 activates the cGAS-STING pathway to boost anti-tumor immunity.
Photodynamic Therapy (PDT) Signaling
The primary signaling event in PDT is the generation of ROS, which can induce various forms of cell death, including apoptosis, necrosis, and autophagy.
Caption: Simplified mechanism of ROS generation by TMPyP4 in PDT.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the delivery and efficacy of TMPyP4.
Table 1: In Vitro Efficacy of TMPyP4 and its Formulations
| Cell Line | Delivery System | TMPyP4 Concentration | Treatment Conditions | Outcome | Reference |
| MCF7 (Breast Cancer) | AS1411 Aptamer | Not specified | Light treatment for 180s | Higher photodamage in MCF7 than M10 (normal) cells | [10] |
| A2780 (Ovarian Cancer) | Free TMPyP4 (PDT) | 3, 6, 15, 30, 60 µM | 4h incubation, then 6 J/cm² laser | Dose-dependent increase in apoptosis (14.7% to 80.3%) | [6] |
| A549 (Lung Cancer) | Free TMPyP4 | 0.25 µM | 72h treatment | Increased cell migration | [14] |
| A549 (Lung Cancer) | Free TMPyP4 | ≥2 µM | 3 days treatment | Induced apoptosis in ~23% of cells | [14] |
| Mel-Juso (Melanoma) | TMPyP4/TiO₂ Complex | 0.5/20 µg/mL | 7.5 min light irradiation | 76% increase in ROS production over control | [5] |
| SW620 (Colorectal Cancer) | Free TMPyP4 | Not specified | In vivo mouse model | Attenuated tumor growth | [3] |
Table 2: In Vivo Efficacy of TMPyP4
| Cancer Model | Delivery System | TMPyP4 Dosage | Treatment Regimen | Outcome | Reference |
| Colorectal Cancer (syngeneic mouse model) | Free TMPyP4 | 30 mg/kg | Not specified | Reduced tumor growth, increased CD8+ T cells and DCs | [3] |
| Colorectal Cancer (PDX model) | Free TMPyP4 | Not specified | Not specified | Suppressed tumor growth | [3] |
Experimental Protocols
Protocol 1: Preparation of AS1411-TMPyP4 Complex
Materials:
-
AS1411 aptamer (lyophilized)
-
TMPyP4
-
Nuclease-free water
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Resuspend the lyophilized AS1411 aptamer in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a stock solution of TMPyP4 in nuclease-free water or an appropriate solvent.
-
To form the complex, mix the AS1411 aptamer and TMPyP4 in the desired molar ratio (e.g., 1:6) in the reaction buffer.[10]
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
-
The complex is now ready for use in cell culture experiments.
Protocol 2: In Vitro Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TMPyP4 or TMPyP4 formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of TMPyP4 or its formulations for the desired time period (e.g., 24, 48, or 72 hours).[15] Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vitro Photodynamic Therapy
Materials:
-
Cancer cell line of interest
-
TMPyP4 or TMPyP4 formulation
-
Light source with the appropriate wavelength for TMPyP4 excitation (e.g., blue light at 405 nm or a broad-spectrum lamp).[5][6]
-
Cell culture plates
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Incubate the cells with the desired concentration of TMPyP4 or its formulation for a specific period (e.g., 4 hours) to allow for cellular uptake.[6]
-
Wash the cells with PBS to remove any extracellular TMPyP4.
-
Add fresh, phenol red-free medium.
-
Expose the cells to the light source at a specific energy density (e.g., 6 J/cm²).[6] Keep a set of plates in the dark as a control.
-
Incubate the cells for a further period (e.g., 24 hours) before assessing cell viability, apoptosis, or other endpoints.[6]
Protocol 4: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 5: In Vivo Tumor Model Experiment
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft
-
TMPyP4 formulation
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the TMPyP4 formulation or vehicle control via the desired route (e.g., intravenous, intraperitoneal).[3]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[3]
Conclusion
TMPyP4 is a promising anticancer agent with a dual mechanism of action. Targeted delivery strategies, particularly those utilizing aptamers and nanoparticles, are essential for enhancing its therapeutic efficacy and minimizing side effects. The ability of TMPyP4 to not only directly kill cancer cells but also to stimulate an anti-tumor immune response further highlights its potential in cancer therapy. The protocols and data presented in this document provide a framework for researchers to design and evaluate novel TMPyP4-based cancer therapies. Further research is warranted to optimize delivery systems, explore combination therapies, and ultimately translate these promising preclinical findings into clinical applications.
References
- 1. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Quadruplex-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aptamer-based tumor-targeted drug delivery for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance [frontiersin.org]
- 12. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitechdaily.com [scitechdaily.com]
- 14. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-RET Assays Using TMPyP4 to Study G-Quadruplex Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Förster Resonance Energy Transfer (FRET) assays to investigate the interaction of the cationic porphyrin TMPyP4 with G-quadruplex (G4) DNA structures. This methodology is crucial for screening and characterizing compounds that target G4s, which are implicated in the regulation of oncogene expression and telomere maintenance, making them promising targets for anticancer drug development.[1][2]
Introduction to TMPyP4 and G-Quadruplex FRET Assays
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, such as those found in human telomeres and the promoter regions of oncogenes like c-Myc.[2][3][4] The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate oncogene expression, presenting a viable anticancer strategy.[2][5]
TMPyP4 is a well-characterized G-quadruplex ligand that has been extensively studied for its ability to bind and stabilize these structures.[5][6] FRET-based melting assays are a robust and high-throughput method to evaluate the stabilizing effect of ligands like TMPyP4 on G4 structures.[1][5][7]
The principle of the assay relies on a dual-labeled oligonucleotide that can form a G-quadruplex. The oligonucleotide is labeled with a FRET donor fluorophore at one end and an acceptor (quencher) at the other. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, allowing for efficient FRET to occur, resulting in a low fluorescence signal from the donor. Upon thermal denaturation, the G-quadruplex unfolds, increasing the distance between the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence. A ligand that stabilizes the G-quadruplex will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded.
Experimental Workflow and Molecular Interaction
The following diagram illustrates the general workflow for a FRET-based G-quadruplex melting assay with TMPyP4.
References
- 1. Lowering the overall charge on TMPyP4 improves its selectivity for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digital.library.txst.edu [digital.library.txst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TMPyP4 in Antiviral Research Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to identify effective antiviral agents against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has explored a wide range of therapeutic strategies. One promising avenue of research involves targeting the secondary structures within the viral RNA genome. The cationic porphyrin, 5,10,15,20-tetrakis-(N-methyl-4-pyridyl)porphine (TMPyP4), has emerged as a compound of interest due to its ability to target and stabilize G-quadruplex (G4) structures.[1][2] These non-canonical secondary structures, formed in guanine-rich sequences of nucleic acids, are believed to play regulatory roles in the lifecycle of multiple viruses, including SARS-CoV-2.[1][2][3]
TMPyP4's antiviral activity against SARS-CoV-2 is attributed to its interaction with these G4 structures within the viral genome, which can inhibit viral replication and translation.[1][2] Both in vitro and in vivo studies have demonstrated the potential of TMPyP4 to significantly suppress SARS-CoV-2 infection, reduce viral loads, and mitigate lung damage in animal models.[1][2][4] Notably, some studies suggest that the anti-COVID-19 activity of TMPyP4 may be more potent than that of remdesivir.[1][2] These findings highlight SARS-CoV-2 G4s as a novel druggable target and underscore the therapeutic potential of G4-stabilizing ligands like TMPyP4.[1][2]
This document provides detailed application notes and protocols for the use of TMPyP4 in antiviral research against SARS-CoV-2, aimed at researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Antiviral Activity of TMPyP4 Against SARS-CoV-2
| Cell Line | Assay Type | Endpoint Measured | TMPyP4 Concentration | Result | Reference |
| Vero E6 | qRT-PCR | Viral ORF1ab RNA copy numbers in culture media | Increasing concentrations | Dose-dependent inhibition of SARS-CoV-2 infection | [5] |
| Vero E6 | Western Blot | Expression of viral Nucleocapsid (NP) and Spike (SP) proteins | 3 µM and 10 µM | Reduction in NP and SP protein expression | [5] |
| Vero E6 | Immunofluorescence Assay (IFA) | SARS-CoV-2 replication (staining for SP protein) | 10 µM | Inhibition of SARS-CoV-2 replication | [5] |
| H1299 | Pseudovirus Entry Assay | Luciferase activity | Indicated concentrations | Attenuation of SARS-CoV-2 pseudovirus entry | [6] |
In Vivo Antiviral Activity of TMPyP4 Against SARS-CoV-2
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Syrian hamster | Intranasal | Nontoxic doses | Significant suppression of SARS-CoV-2 infection, reduced viral loads, and lung lesions | [1][2] |
| Transgenic mouse | Intranasal | Nontoxic doses | Significant suppression of SARS-CoV-2 infection, reduced viral loads, and lung lesions | [1][2] |
Cytotoxicity Data of TMPyP4
| Cell Line | Assay Type | Incubation Time | Result | Reference |
| MCF7, MDA-MB-231, MCF-12A | MTT Assay | 24, 48, and 72 hours | Minimal cytotoxicity at concentrations effective for antiviral activity | [7] |
| MiaPaCa | MTT Assay | 4 days | Dose-dependent cytotoxicity | [8] |
| A549 | Annexin V/PI staining and FACS analysis | 3 days | 2.0 µM TMPyP4 induced apoptosis in ~23% of cells | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of TMPyP4 on host cells to establish a therapeutic window for antiviral assays.
Materials:
-
TMPyP4
-
Cell line of choice (e.g., Vero E6, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate in a total volume of 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TMPyP4 in complete medium at desired concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the TMPyP4 dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for TMPyP4).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Antiviral Activity Assay
This protocol describes how to assess the antiviral efficacy of TMPyP4 against SARS-CoV-2 in cell culture.
a) Virus Infection and Treatment:
-
Seed Vero E6 cells in a suitable plate format (e.g., 24-well plate) and grow to 80-90% confluency.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.
-
Simultaneously, treat the infected cells with increasing concentrations of TMPyP4. Include an untreated infected control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
b) Quantification of Viral RNA by qRT-PCR:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a suitable viral RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify the viral ORF1ab RNA copy numbers. Use appropriate primers and probes for SARS-CoV-2.
-
Analyze the data to determine the dose-dependent inhibition of viral replication.
c) Analysis of Viral Protein Expression by Western Blot:
-
After the 24-hour incubation, lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SARS-CoV-2 Nucleocapsid (NP) or Spike (SP) protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the reduction in viral protein expression.
d) Visualization of Viral Replication by Immunofluorescence Assay (IFA):
-
Seed Vero E6 cells on coverslips in a 24-well plate.
-
Infect and treat the cells with TMPyP4 (e.g., 10 µM) as described in step 2a.
-
After 24 hours post-infection, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block the cells with 5% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against the SARS-CoV-2 Spike (SP) protein overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Visualizations
Mechanism of Action of TMPyP4
Caption: Proposed mechanism of TMPyP4 antiviral activity against SARS-CoV-2.
Experimental Workflow for Antiviral Evaluation
Caption: General workflow for evaluating the antiviral efficacy of TMPyP4.
Logical Relationship of TMPyP4's G4-Targeting Effect
References
- 1. researchgate.net [researchgate.net]
- 2. RNA G-quadruplex formed in SARS-CoV-2 used for COVID-19 treatment in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | G-Quadruplexes Are Present in Human Coronaviruses Including SARS-CoV-2 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TMPyP4 Tosylate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of TMPyP4 tosylate stock solutions. This compound is a cationic porphyrin known to be a potent telomerase inhibitor and a G-quadruplex stabilizer, making it a valuable tool in cancer research and drug development.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 1363.6 g/mol . Proper dissolution and storage are crucial for maintaining its biological activity.
Solubility Data
The solubility of this compound varies depending on the solvent. Water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO) are commonly used solvents for preparing stock solutions. The table below summarizes the solubility data from various suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 68.18[1] | 100 | Sonication and warming to 60°C may be required to achieve higher concentrations.[2] |
| Water | 50[3] | - | |
| Water | 6.2[4] | 4.55 | Ultrasonic assistance is needed.[4] |
| PBS (pH 7.2) | 10[5][6] | ~7.33 | |
| PBS | 7.14[2] | 5.24 | Ultrasonic and warming to 60°C may be necessary.[2] |
| DMSO | 18.33[7] | 13.44 | Sonication is recommended.[7] |
| DMSO | 10[4] | 7.33 | Ultrasonic assistance is needed.[4] |
Note: The actual solubility may vary slightly between different batches of the compound due to variations in purity and hydration state.[1][8] It is always recommended to refer to the batch-specific certificate of analysis.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock solutions in aqueous and organic solvents.
Protocol 1: Preparation of Aqueous Stock Solution (e.g., Water or PBS)
This protocol is suitable for experiments where an aqueous solution is required.
Materials:
-
This compound solid
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (for sterilization)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of sterile water or PBS to the tube to achieve the desired final concentration.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Sterilization (Optional but Recommended): If the stock solution is intended for cell culture experiments, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][9]
Protocol 2: Preparation of DMSO Stock Solution
This protocol is suitable for creating a highly concentrated stock solution that can be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound solid
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the DMSO stock solution into small aliquots in sterile tubes.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound stock solutions.
| Storage Condition | Solid Compound | Aqueous Solution | DMSO Solution |
| -20°C | ≥ 4 years[5][6] | 1 month (sealed from moisture)[2][9] | 1 month[2][9] |
| -80°C | - | 6 months (sealed from moisture)[2][9] | 1 year[3] |
| +4°C | Store at +4°C | Not recommended for more than one day.[5] | - |
| Room Temperature | Stable for shipping[3][8] | - | - |
Important Considerations:
-
Aqueous solutions are less stable and it is often recommended to prepare them fresh.[5]
-
For long-term storage, -80°C is preferable for solutions.[2][9]
-
Always protect solutions from light, as porphyrin compounds can be light-sensitive.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: A flowchart outlining the key steps for preparing this compound stock solutions.
Signaling Pathway and Mechanism of Action
This compound primarily functions by binding to and stabilizing G-quadruplex structures in DNA, particularly within telomeric regions. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization in cancer.
Caption: The inhibitory effect of this compound on telomerase via G-quadruplex stabilization.
References
- 1. This compound | Telomerase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:36951-72-1 | Inhibitor of human telomerase | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying DNA-Protein Interactions with TMPyP4 Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: TMPyP4 tosylate, a cationic porphyrin, is a crucial small molecule for investigating the biological roles of G-quadruplexes (G4s). G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] They are prevalent in functionally significant genomic regions, such as telomeres and the promoter regions of oncogenes like c-MYC.[2][3] The interaction of proteins with these structures is critical for processes like telomere maintenance and gene expression. TMPyP4 acts by binding to and stabilizing G-quadruplexes, thereby inhibiting the binding and activity of proteins that would otherwise interact with these sequences.[4][5] This property makes TMPyP4 an invaluable tool for elucidating G4-mediated biological pathways and a potential therapeutic agent for diseases like cancer.[3][6]
Mechanism of Action: The primary mechanism of TMPyP4 involves its high affinity for G-quadruplex DNA.[7] It interacts with G4 structures primarily through end-stacking on the external G-tetrads and, to a lesser extent, through intercalation between the tetrads.[7] This binding stabilizes the G4 conformation, effectively sequestering the DNA sequence and preventing its interaction with binding proteins.
A key example is the inhibition of telomerase, an enzyme active in over 80% of cancer cells that is responsible for maintaining telomere length and enabling cellular immortality.[8] TMPyP4 inhibits telomerase through a dual mechanism:
-
Direct Inhibition: It stabilizes G-quadruplex structures at the 3' single-stranded DNA overhang of telomeres. This stabilized structure physically obstructs the telomerase enzyme from accessing and extending the telomere.[9]
-
Indirect Inhibition via Gene Regulation: TMPyP4 stabilizes a G-quadruplex structure within the promoter region of the c-MYC oncogene.[2] This stabilization represses the transcription of c-MYC. Since the c-MYC protein is a key transcriptional activator of the gene for the catalytic subunit of telomerase (hTERT), its downregulation leads to reduced hTERT expression and consequently, lower telomerase activity.[2]
This dual action highlights TMPyP4's utility in dissecting complex regulatory networks involving DNA secondary structures and their associated proteins.
Quantitative Data Summary
The biological effects of TMPyP4 are concentration and time-dependent. The following tables summarize key quantitative data from studies on its activity.
Table 1: Cellular and Molecular Effects of TMPyP4
| Parameter | Cell Line | TMPyP4 Conc. | Treatment Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| Telomerase Activity | LC-HK2 (NSCLC) | 5 µM | 72 h | Reduced to 0.74 (relative to control) | [10][11] |
| hTERT Expression | MCF7 (Breast Cancer) | 10 µM | - | ~50% decrease in hTERT protein | [9] |
| 20 µM / 50 µM | - | ~90% decrease in hTERT protein | [9] | ||
| MDA-MB-231 (Breast Cancer) | 20 µM / 50 µM | - | ~40% decrease in hTERT protein | [9] | |
| Cell Cycle | LC-HK2 (NSCLC) | 5 µM | 72 h | S-phase population decreased from 24.7% to 16.66% | [10][11] |
| Cell Growth | HOS (Osteosarcoma) | 50 µM | 48 / 96 h | Inhibition of cell growth | [12] |
| Apoptosis | HOS, Saos-2, MG-63, U2OS | 50 µM | 96 h | Induction of apoptosis |[12] |
Table 2: Binding Characteristics and Effective Concentrations
| Parameter | Target | Method | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (K) | Bcl-2 Promoter G4 (End-stacking) | ITC | ~1 x 10⁷ M⁻¹ | [7] |
| Bcl-2 Promoter G4 (Intercalation) | ITC | ~1 x 10⁵ M⁻¹ | [7] | |
| Effective Concentration | Telomere Shortening | Cell Culture | 1 - 5 µM | |
| Contour Length Change | λ-phage DNA | Optical Tweezers | Increased by ~9.6 nm | [13] |
| Melting Temperature (Tm) | DNA G-quadruplex | UV-melting | ΔTm = +6.45 °C |[14] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize TMPyP4-DNA-protein interactions are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to qualitatively assess the ability of TMPyP4 to inhibit the binding of a protein to its target G-quadruplex-forming DNA sequence.[15][16] The principle is that a DNA-protein complex migrates more slowly through a non-denaturing gel than free DNA.[17] Stabilization of the G4 structure by TMPyP4 will prevent protein binding, resulting in a decrease in the shifted band.
Protocol:
-
Oligonucleotide Preparation:
-
Synthesize a forward DNA oligonucleotide containing a G-quadruplex forming sequence (e.g., from the c-MYC promoter or human telomere) with a 5' end label (e.g., Biotin or an infrared dye like IRDye®).
-
To form the G4 structure, resuspend the oligo in a potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl).
-
Heat the solution to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate proper folding.
-
-
Binding Reaction:
-
Prepare binding reactions in separate tubes. A typical 20 µL reaction might include:
-
1X Binding Buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
1 µg Poly(dI-dC) (non-specific competitor).
-
20-100 fmol of labeled G4 DNA.
-
Purified protein of interest (titrate concentration).
-
This compound (titrate concentration, e.g., 1-100 µM).
-
-
Controls are critical:
-
Lane 1 (Free DNA): Labeled G4 DNA only.
-
Lane 2 (Shifted Complex): Labeled G4 DNA + Protein.
-
Lane 3 (Inhibition): Labeled G4 DNA + Protein + TMPyP4.
-
Lane 4 (Specificity Control): Labeled G4 DNA + Protein + unlabeled "cold" competitor G4 DNA.
-
-
-
Incubation:
-
If testing inhibition, pre-incubate the folded G4 DNA with TMPyP4 for 15-30 minutes at room temperature.
-
Add the protein and incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Prepare a native polyacrylamide gel (e.g., 6% TBE gel). Pre-run the gel at 100-150V for 30-60 minutes in 0.5X TBE buffer to equilibrate.[17]
-
Add loading dye (non-denaturing) to each reaction and load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100V) at 4°C until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Detect the labeled DNA using an appropriate method (e.g., streptavidin-HRP for biotin or an infrared imager for IRDye).
-
Expected Result: The band in Lane 2 should be shifted upwards compared to Lane 1. In Lane 3, the intensity of this shifted band should decrease in a TMPyP4 concentration-dependent manner, with a corresponding increase in the free DNA band.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ) of the interaction between TMPyP4 and a G-quadruplex.[18]
Protocol:
-
Ligand Preparation:
-
Synthesize a DNA oligonucleotide with a G-quadruplex forming sequence and a 5' biotin tag.
-
Fold the oligonucleotide into its G4 conformation as described in the EMSA protocol (heating and cooling in 100 mM KCl buffer).
-
-
SPR Setup and Immobilization:
-
Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).
-
Prime the system with running buffer (e.g., HBS-EP+ buffer with 100 mM KCl).
-
Inject the folded, biotinylated G4 DNA over the sensor surface to achieve a desired immobilization level (e.g., 200-500 Response Units, RU). A reference flow cell should be left blank or immobilized with a non-G4 DNA sequence.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in the running buffer (e.g., ranging from low nM to µM concentrations).
-
Perform a kinetic analysis cycle for each concentration:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a single concentration of TMPyP4 for a defined period (e.g., 120-180 seconds) to monitor binding.
-
Dissociation: Switch back to flowing running buffer to monitor the dissociation of TMPyP4 from the G4 DNA.
-
Regeneration (if necessary): Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte.
-
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for measuring telomerase activity.[9] It can be adapted to quantify the inhibitory effect of compounds like TMPyP4.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a CHAPS-based lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a Bradford or BCA assay.
-
-
Telomerase Extension Reaction:
-
Prepare a master mix containing a TS primer (a substrate for telomerase), dNTPs, and reaction buffer.
-
In separate tubes, add a standardized amount of protein extract (e.g., 1 µg).
-
Add this compound at various concentrations to the respective tubes. Include a no-inhibitor control and a heat-inactivated lysate control.
-
Add the master mix to each tube and incubate at 30-37°C for 30 minutes to allow telomerase to extend the TS primer with TTAGGG repeats.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq DNA polymerase to each reaction tube.
-
Perform PCR amplification (e.g., 25-30 cycles) to amplify the telomerase extension products.
-
-
Detection and Quantification:
-
Run the PCR products on a polyacrylamide gel (e.g., 10-12%) and stain with a DNA dye (e.g., SYBR Green or Ethidium Bromide).
-
Telomerase activity will be visible as a characteristic 6-base pair ladder.
-
Quantify the intensity of the ladder bands relative to an internal standard. The reduction in band intensity in the TMPyP4-treated samples compared to the control indicates the level of telomerase inhibition.
-
References
- 1. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knotty DNA offers cancer-drug target [sciencenews.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TMPyP binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 17. licorbio.com [licorbio.com]
- 18. Surface plasmon resonance biosensors and their medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anticancer Effects of TMPyP4 in Combination with Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining the G-quadruplex stabilizing agent, TMPyP4, with conventional chemotherapeutic drugs. Detailed protocols for key experimental assays are provided to facilitate the investigation of these synergistic interactions in a laboratory setting.
Introduction
The cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine (TMPyP4), is a well-characterized G-quadruplex (G4) stabilizing ligand. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of several oncogenes, including c-myc. By stabilizing these structures, TMPyP4 can inhibit telomerase activity and down-regulate the expression of key oncogenes, leading to cell cycle arrest and apoptosis.[1][2][3] Emerging evidence strongly suggests that combining TMPyP4 with traditional chemotherapeutic agents can result in synergistic anticancer effects, potentially allowing for lower effective drug doses and mitigating treatment-related toxicity.[4]
The proposed mechanisms for this synergy are multifaceted. TMPyP4-induced G4 stabilization can lead to DNA damage, which may sensitize cancer cells to DNA-damaging chemotherapeutics like cisplatin and doxorubicin.[5] Furthermore, recent studies indicate that TMPyP4 can trigger an anti-tumor immune response by activating the cGAS-STING pathway, adding another dimension to its therapeutic potential in combination regimens.[6]
Data Presentation: Synergistic Effects of TMPyP4 with Chemotherapeutics
The following tables summarize the quantitative data from studies investigating the synergistic effects of TMPyP4 in combination with various chemotherapeutic drugs across different cancer cell lines.
Table 1: Synergistic Effects of TMPyP4 and Doxorubicin
| Cancer Cell Line | TMPyP4 Concentration | Doxorubicin Concentration | Key Synergistic Outcome | Reference |
| MDA-MB-231 (Breast) | 20 µM | 1 µM | Combination Index (CI) = 0.44 (p < 0.01) | [4] |
| MDA-MB-231 (Breast) | 20 µM | 5 µM | Combination Index (CI) = 0.39 (p < 0.01) | [4] |
| MCF7 (Breast) | 10-100 µM | 0.1 µM | Enhanced reduction in cell viability compared to single agents. | [7] |
Table 2: Synergistic Effects of TMPyP4 and Cisplatin
| Cancer Cell Line | TMPyP4 Concentration | Cisplatin Concentration | Key Synergistic Outcome | Reference |
| HeLa (Cervical) | Not specified | Not specified | Highest synergistic effect observed among tested combinations. | [4] |
| MDA-MB-231 (Breast) | 20 µM | 20 µM | Combination Index (CI) = 0.72 | [4] |
| U2OS (Osteosarcoma) | 10 µmol/L | 5 µmol/L | TMPyP4 showed stronger anti-cancer activity in an inflammatory microenvironment compared to cisplatin. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of TMPyP4 and a chemotherapeutic agent, both alone and in combination, and for calculating the synergistic effect using the Combination Index (CI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TMPyP4
-
Chemotherapeutic drug (e.g., Doxorubicin, Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of TMPyP4 and the chemotherapeutic drug. Treat the cells with varying concentrations of each drug individually and in combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be determined by calculating the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by TMPyP4 and a chemotherapeutic agent.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of TMPyP4, the chemotherapeutic drug, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins involved in the mechanism of synergy, such as c-Myc and p21.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: TMPyP4 as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4, or 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine, is a well-documented stabilizer of G-quadruplex nucleic acid structures.[1] Emerging research has identified a novel and significant secondary activity of this molecule: the inhibition of acetylcholinesterase (AChE), the critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This finding has considerable implications for the use of TMPyP4 in experimental biology and positions it as a compound of interest in the study of cholinergic signaling and neurodegenerative diseases.
In vivo studies have demonstrated that high doses of TMPyP4 can lead to symptoms consistent with cholinergic crisis, such as flaccid paralysis, underscoring its potent inhibitory effect on AChE.[3] The mechanism of this inhibition is believed to involve direct interaction with the AChE active site.[2] Interestingly, the inhibitory effect of TMPyP4 can be mitigated by the action of heme oxygenase-2 (HO-2), which metabolizes TMPyP4 into non-inhibitory products.[2]
These application notes provide a comprehensive overview of the use of TMPyP4 as an AChE inhibitor, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Quantitative Data
While specific IC50 and Ki values for TMPyP4's inhibition of acetylcholinesterase are not extensively reported in the primary literature, its efficacy has been characterized relative to the well-known AChE inhibitor, Donepezil.
| Compound | Target | Relative Potency | Notes |
| TMPyP4 | Acetylcholinesterase (AChE) | Effective Inhibitor | Less potent than Donepezil.[2] |
| Donepezil | Acetylcholinesterase (AChE) | High Potency | Established AChE inhibitor used as a positive control.[2] |
| TMPyP2 | Acetylcholinesterase (AChE) | Ineffective | Structural isomer of TMPyP4, does not inhibit AChE.[2] |
| 4F-MP & 4C-MP | Acetylcholinesterase (AChE) | Ineffective | Putative metabolites of TMPyP4, do not inhibit AChE.[2] |
Signaling Pathway and Metabolism
The inhibitory effect of TMPyP4 on acetylcholinesterase and its subsequent metabolism by heme oxygenase-2 (HO-2) can be depicted as a clear signaling pathway.
Caption: TMPyP4 inhibits AChE, preventing acetylcholine breakdown. HO-2 metabolizes TMPyP4 to inactive forms.
Experimental Protocols
Protocol 1: Fluorometric Assay for Acetylcholinesterase Inhibition by TMPyP4
This protocol is adapted from the methodology described in the primary literature and is suitable for screening and characterizing the inhibitory potential of TMPyP4.[2]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from human recombinant or other sources)
-
Acetylthiocholine (ATCh) as a substrate
-
Thiolite™ Green or similar thiol-reactive fluorescent probe
-
TMPyP4
-
Donepezil (as a positive control)
-
TMPyP2 (as a negative control)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
96-well solid black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorometric acetylcholinesterase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in assay buffer to a final concentration of approximately 40 mU/mL.
-
Prepare a substrate working solution containing acetylthiocholine and a thiol-reactive fluorescent probe (e.g., Thiolite™ Green) according to the manufacturer's instructions.
-
Prepare a stock solution of TMPyP4 in a suitable solvent (e.g., water or DMSO) and create a series of dilutions to test a range of concentrations (e.g., 10 nM to 100 µM).[2]
-
Prepare similar dilutions for the positive control (Donepezil) and negative control (TMPyP2).
-
-
Assay Protocol:
-
To the wells of a 96-well solid black microplate, add 40 µL of the AChE working solution.
-
Add 10 µL of the TMPyP4 dilutions, Donepezil dilutions, or TMPyP2 dilutions to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of TMPyP4 and the controls relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value, if desired.
-
Protocol 2: Investigating the Role of Heme Oxygenase-2 in TMPyP4-mediated AChE Inhibition
This protocol allows for the investigation of the metabolic deactivation of TMPyP4 by HO-2.[2]
Materials:
-
All materials from Protocol 1
-
Recombinant Heme Oxygenase-2 (HO-2)
Procedure:
-
Pre-incubation of TMPyP4 with HO-2:
-
Prepare a stock solution of TMPyP4 (e.g., 0.5 mg/mL).[2]
-
In separate tubes, incubate the TMPyP4 stock solution with varying concentrations of recombinant HO-2 (e.g., 0.05, 0.1, 0.5, 1.0 µg) at room temperature for 15 minutes.[2]
-
Heat-inactivate the HO-2 by incubating the mixture at 65°C for 5 minutes.[2]
-
Cool the solution to room temperature.
-
-
AChE Inhibition Assay:
-
Perform the fluorometric AChE inhibition assay as described in Protocol 1, using the TMPyP4/HO-2 pre-incubation mixtures as the inhibitor solutions.
-
The final concentration of TMPyP4 in the assay should be kept constant (e.g., 25 µM).[2]
-
-
Data Analysis:
-
Compare the AChE activity in the presence of TMPyP4 alone to the activity in the presence of the TMPyP4/HO-2 mixtures.
-
An increase in AChE activity with increasing concentrations of HO-2 indicates that HO-2 metabolizes TMPyP4 into less active or inactive inhibitors.
-
Logical Relationships in TMPyP4's Dual Activity
TMPyP4's biological effects are multifaceted, stemming from its ability to interact with both nucleic acids and proteins.
Caption: TMPyP4's dual activities lead to distinct downstream biological consequences.
Conclusion
TMPyP4's role as an acetylcholinesterase inhibitor adds a new dimension to its established function as a G-quadruplex stabilizer. Researchers utilizing TMPyP4 should be cognizant of this dual activity, as effects attributed solely to G-quadruplex stabilization may be confounded by the inhibition of cholinergic pathways. The protocols provided herein offer a framework for the systematic investigation of TMPyP4's impact on acetylcholinesterase activity, enabling a more comprehensive understanding of its biological effects. Further research is warranted to elucidate the precise kinetics and therapeutic potential of TMPyP4 as an AChE inhibitor.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing TMPyP4 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TMPyP4 to minimize cytotoxicity in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TMPyP4 that leads to cytotoxicity?
A1: TMPyP4 is a cationic porphyrin known to be a G-quadruplex stabilizer.[1][2] Its primary mechanism of action involves binding to and stabilizing G-quadruplex structures in DNA, particularly within telomeres.[1][2] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[3][4] Inhibition of telomerase leads to progressive telomere shortening, which can trigger cell senescence or apoptosis (programmed cell death).[2][5] Additionally, TMPyP4 can down-regulate the expression of oncogenes like c-myc.[4][6] At higher concentrations, TMPyP4 can also induce apoptosis through pathways such as the p38 MAPK signaling pathway.[6][7]
Q2: Why am I observing high cytotoxicity at concentrations that are reported to be non-toxic in the literature?
A2: Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to TMPyP4.[1] Factors such as the cell line's proliferation rate, telomerase activity level, and membrane permeability can influence its susceptibility.
-
Incubation Time: The cytotoxic effects of TMPyP4 are time-dependent.[1] Longer incubation periods will generally result in higher cytotoxicity, even at lower concentrations.
-
Compound Purity and Solvent: The purity of the TMPyP4 and the solvent used for dilution can impact its effective concentration and stability. It is crucial to use a high-purity compound and a solvent that does not have inherent cytotoxic effects at the final concentration used.
-
Light Exposure: TMPyP4 is a photosensitizer. Exposure to light can lead to the generation of reactive oxygen species (ROS), which can cause significant cytotoxicity independent of its G-quadruplex stabilizing activity.[8] Experiments should be conducted with minimal light exposure where possible.
Q3: I am not observing a clear dose-dependent cytotoxic effect. What could be the reason?
A3: A lack of a clear dose-response curve can be due to several experimental variables:
-
Concentration Range: The selected concentration range may be too narrow or not appropriate for the specific cell line being tested. A broad range of concentrations should be initially screened to identify the dynamic range for your cell line.
-
Seeding Density: The initial number of cells seeded can influence the outcome. High cell densities might mask cytotoxic effects, while very low densities could lead to poor cell health and inconsistent results.
-
Assay Limitations: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple assays to confirm your findings (e.g., MTT, neutral red, and a membrane integrity assay like LDH release).
-
Dual Effects of TMPyP4: At low concentrations (e.g., ≤0.5 μM), TMPyP4 has been reported to promote cancer cell migration and adhesion, while higher concentrations (e.g., ≥2 μM) inhibit cell proliferation and induce cell death.[2][5][9] This dual effect can complicate the interpretation of a simple dose-response curve for cytotoxicity.
Q4: How can I differentiate between cytotoxicity caused by telomerase inhibition and other off-target effects?
A4: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Time-Course Experiments: Cytotoxicity due to telomerase inhibition typically requires longer incubation times (days to weeks) to manifest as it relies on progressive telomere shortening over several cell divisions.[3] In contrast, acute toxicity from off-target effects often occurs within a shorter timeframe (hours to a couple of days).
-
Control Compounds: Use a structurally similar but inactive analog of TMPyP4 if available. TMPyP2, a structural isomer that does not bind G-quadruplexes as effectively, can serve as a negative control.[4]
-
Telomerase Activity Assays: Directly measure telomerase activity (e.g., using a TRAP assay) in your treated cells to confirm that TMPyP4 is inhibiting its target at the concentrations used.[1][6]
-
Gene Expression Analysis: Analyze the expression of genes known to be affected by G-quadruplex stabilization, such as c-myc, to confirm target engagement.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in control (vehicle-treated) cells | Solvent toxicity. | Decrease the final concentration of the solvent (e.g., DMSO) to ≤0.1%. Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your cell line. |
| Poor cell health at the time of treatment. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Optimize cell seeding density. | |
| Inconsistent results between replicate experiments | Variation in cell seeding. | Use a cell counter for accurate and consistent cell seeding. Ensure a single-cell suspension before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize temperature gradients. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No cytotoxic effect observed even at high concentrations | Low cell permeability to TMPyP4. | Some cell lines may have lower uptake. While not easily modifiable, this is a factor to consider when comparing results across different cell lines. |
| Compound degradation. | Store TMPyP4 stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. | |
| Rapid cell proliferation. | For fast-growing cell lines, the cytotoxic effects of telomerase inhibition may take longer to become apparent. Increase the duration of the experiment. |
Experimental Protocols
Table 1: Summary of TMPyP4 Concentrations and Observed Cytotoxic Effects in Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | MTT | 10 - 100 µM | 72 h | Up to ~75% reduction in viability. | [1] |
| MCF-7 (Breast Cancer) | Clonogenic | 0.5 - 20 µM | 72 h | Significant decrease in viability at 10 µM and 20 µM. | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 10 - 100 µM | 72 h | Up to ~75% reduction in viability. | [1] |
| MCF-12A (Non-cancerous Breast) | MTT | 10 - 100 µM | 72 h | No more than 40% decrease in viability. | [1] |
| A549 (Lung Cancer) | Proliferation Assay | 0.125 - 2.0 µM | 3 days | Slower proliferation at 2 µM. | [5] |
| A549 (Lung Cancer) | Apoptosis Assay | 1.0 - 2.0 µM | 3 days | ~23% apoptosis at 2.0 µM. | [5] |
| HeLa (Cervical Cancer) | MTT | 1 - 20 µM | 24 h | IC50 = 16.35 µM. | [7] |
| Human Normal Cervical Cells | MTT | 1 - 20 µM | 24 h | Minimally affected. | [7] |
| Colorectal Cancer Cell Lines (HCT15, LST174T, etc.) | CCK8 | Up to 10 µM | 72 h | Dose-dependent decrease in cell viability. | [10] |
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[1][2]
-
Treat the cells with a range of TMPyP4 concentrations. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).[1]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Clonogenic Assay for Long-Term Survival
-
Principle: This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.
-
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.[1]
-
Allow cells to adhere, then treat with TMPyP4 for a specified period (e.g., 72 hours).[1]
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate for an extended period (e.g., 10-14 days) until visible colonies form.[1]
-
Fix the colonies with methanol and stain with crystal violet (0.5%).
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
-
3. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells and treat with TMPyP4 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Signaling Pathway of TMPyP4-Induced Cytotoxicity
Caption: Signaling pathways involved in TMPyP4-induced cytotoxicity.
Experimental Workflow for Optimizing TMPyP4 Concentration
Caption: Workflow for optimizing TMPyP4 concentration.
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for TMPyP4-DNA Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for TMPyP4-DNA binding experiments.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting buffer for studying TMPyP4 binding to G-quadruplex DNA?
A common and effective starting buffer is a potassium phosphate-based buffer (KBPES) or a Tris-HCl buffer, both maintained at a pH between 7.0 and 7.5.[1][2][3] The presence of potassium ions is crucial for the formation and stabilization of G-quadruplex structures.[4] A typical starting buffer composition is 10 mM Tris-HCl, 1 mM EDTA, and 100 mM KCl at pH 7.5.[2]
Q2: How does ionic strength affect the binding of TMPyP4 to DNA?
Ionic strength, particularly the concentration of cations like K+ or Na+, significantly influences the binding of TMPyP4 to G-quadruplex DNA. An increase in ionic strength generally leads to a decrease in the fluorescence hypochromicity upon TMPyP4 binding, suggesting a weaker interaction.[1] This is often attributed to increased competition for binding sites on the DNA from the cations in the buffer.[1][5] The binding mode of TMPyP4 can also be influenced by ionic strength.[6]
Q3: What is the optimal pH range for TMPyP4-DNA binding experiments?
The majority of studies on TMPyP4-DNA interactions are conducted in a pH range of 7.0 to 7.5.[1][2][3] This physiological pH range helps to ensure that both the DNA and the TMPyP4 molecule are in their desired protonation states for optimal interaction. Significant deviations from this pH range can alter the stability and conformation of the G-quadruplex DNA.[4]
Q4: Can TMPyP4 aggregation affect my experimental results?
Yes, TMPyP4 has a tendency to aggregate, especially at higher concentrations.[7] This aggregation can interfere with spectroscopic measurements and lead to inaccurate binding data. It is crucial to work with freshly prepared TMPyP4 solutions and to determine its concentration accurately using its molar extinction coefficient (ε₄₂₄ = 2.26 × 10⁵ M⁻¹cm⁻¹).[2][3]
Q5: What are the common spectroscopic techniques used to monitor TMPyP4-DNA binding?
The most common techniques are UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD).[8]
-
UV-Vis Spectroscopy: Monitors the changes in the Soret band of TMPyP4 upon binding to DNA, typically a red shift and hypochromicity.[3][9]
-
Fluorescence Spectroscopy: Measures the quenching or enhancement of TMPyP4 fluorescence upon interaction with DNA.[1][2]
-
Circular Dichroism (CD): Detects conformational changes in the DNA structure upon TMPyP4 binding and can reveal an induced CD signal for the bound porphyrin.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your TMPyP4-DNA binding experiments.
Issue 1: No observable binding or weak interaction signal.
Potential Causes & Solutions
-
Suboptimal Buffer Composition:
-
Missing Potassium Ions: G-quadruplex formation is highly dependent on the presence of cations, with potassium being particularly effective.[4] Ensure your buffer contains an adequate concentration of KCl (e.g., 100 mM).[2][3][10][11]
-
Incorrect pH: Verify that the buffer pH is within the optimal range of 7.0-7.5.[1][2][3]
-
-
High Ionic Strength:
-
Excessive salt concentrations can screen the electrostatic interactions between the cationic TMPyP4 and the anionic DNA backbone, leading to weaker binding.[1] Consider performing a salt titration to find the optimal ionic strength for your specific DNA sequence.
-
-
Incorrect DNA Folding:
-
Ensure the G-quadruplex structure is properly folded before starting the binding experiment. This typically involves heating the DNA solution to ~95°C for 5-10 minutes, followed by slow cooling to room temperature in the presence of potassium ions.
-
Experimental Workflow for Troubleshooting Weak Binding
Caption: Troubleshooting workflow for weak or no TMPyP4-DNA binding signal.
Issue 2: Irreproducible results or high variability between replicates.
Potential Causes & Solutions
-
TMPyP4 Aggregation:
-
Prepare fresh TMPyP4 stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Visually inspect solutions for any signs of precipitation.
-
Consider including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to prevent non-specific binding and aggregation.[6]
-
-
DNA Polymorphism:
-
G-quadruplex forming sequences can adopt multiple conformations.[4] Ensure your DNA annealing protocol is consistent to favor the formation of a single, stable structure.
-
Characterize the G-quadruplex structure using CD spectroscopy before proceeding with binding studies. The CD spectrum can confirm the expected conformation (e.g., parallel, anti-parallel, or hybrid).[1]
-
-
Inconsistent Sample Preparation:
-
Minor differences in how the DNA is dissolved (e.g., in water vs. buffer) can impact G-quadruplex formation.[4] Standardize your entire sample preparation workflow.
-
Logical Relationship for Ensuring Reproducibility
Caption: Key factors for achieving reproducible TMPyP4-DNA binding data.
Data Presentation: Buffer Composition and Ionic Strength Effects
The following tables summarize quantitative data from the literature on the impact of buffer conditions on TMPyP4-DNA binding.
Table 1: Commonly Used Buffer Compositions
| Buffer System | Components | pH | Typical Use | Reference |
| KBPES | 30 mM Potassium Phosphate, 100 mM KCl | 7.0 | CD, UV-Vis, Fluorescence, ITC | [1][3] |
| Tris-HCl/KCl | 10 mM Tris-HCl, 1 mM Na₂EDTA, 100 mM KCl | 7.5 | Fluorescence, UV-Vis, SERS | [2] |
| Tris-HCl/NaCl | 20 mM Tris-HCl, 0.01-1 M NaCl | 7.4 | Optical Tweezers | [6] |
Table 2: Effect of Ionic Strength on TMPyP4 Binding to G-Quadruplex DNA
| K+ Concentration | Observation | Technique | Reference |
| 30 mM | Higher fluorescence hypochromicity | Fluorescence Spectroscopy | [1] |
| 100 mM | Moderate fluorescence hypochromicity | Fluorescence Spectroscopy | [1] |
| 200 mM | Lower fluorescence hypochromicity | Fluorescence Spectroscopy | [1] |
| 600 mM | Lowest fluorescence hypochromicity | Fluorescence Spectroscopy | [1] |
Experimental Protocols
Protocol 1: UV-Visible (UV-Vis) Spectroscopic Titration
-
Preparation:
-
Titration:
-
Place a solution of TMPyP4 (e.g., 10 µM) in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum from approximately 350 nm to 500 nm.
-
Make successive additions of the G-quadruplex DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the spectrum.
-
-
Analysis:
Protocol 2: Fluorescence Spectroscopy Titration
-
Preparation:
-
Prepare stock solutions of the G-quadruplex DNA and TMPyP4 in the chosen buffer.
-
Crucially, after each titration, the quartz cuvette should be thoroughly washed with distilled water and dilute nitric acid (approx. 0.1 N) to remove any adsorbed porphyrin. [1]
-
-
Titration:
-
Place a solution of the G-quadruplex DNA (e.g., 200 nM) in a fluorescence cuvette.
-
Record the baseline fluorescence spectrum.
-
Make successive additions of the TMPyP4 stock solution.
-
After each addition, mix and equilibrate before recording the emission spectrum. The excitation wavelength for TMPyP4 is typically around 433 nm, with emission collected from 600 nm to 800 nm.[1]
-
-
Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of TMPyP4 to obtain a binding curve.
-
This data can be used to determine the binding stoichiometry and affinity.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Preparation:
-
Prepare solutions of the G-quadruplex DNA (e.g., 5 µM) and TMPyP4 in the desired buffer (e.g., 100 mM KBPES, pH 7.0).[1]
-
-
Measurement:
-
Record the CD spectrum of the G-quadruplex DNA alone from 200 nm to 500 nm to confirm its structure.
-
Add TMPyP4 to the DNA solution at the desired molar ratio (e.g., 1:2 or 1:4 DNA:TMPyP4).[1]
-
Record the CD spectrum of the complex.
-
-
Analysis:
-
Look for changes in the DNA CD signal, which indicate conformational changes upon binding.
-
The appearance of an induced CD (ICD) band in the Soret region of TMPyP4 (around 435 nm) is a strong indicator of binding.[1]
-
References
- 1. Effect of Ionic Strength on Porphyrin Drugs Interaction with Quadruplex DNA Formed by the Promoter Region of C-myc and Bcl2 Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sedimentation velocity analysis of TMPyP4-induced dimer formation of human telomeric G-quadruplex - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07758K [pubs.rsc.org]
- 6. TMPyP binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ionic Strength on Porphyrin Drugs Interaction with Quadruplex DNA Formed by the Promoter Region of C-myc and Bcl2 Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of TMPyP4 during long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of TMPyP4 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause TMPyP4 degradation?
A1: TMPyP4 is susceptible to degradation primarily through photo-oxidation. The main contributing factors are:
-
Exposure to Light: As a photosensitizer, TMPyP4 is highly sensitive to light. Upon exposure, it can generate reactive oxygen species (ROS) which can, in turn, degrade the porphyrin structure.[1][2][3] It is crucial to handle and store TMPyP4 with minimal light exposure.[3][4]
-
Oxidation: The presence of oxygen, especially in combination with light, can lead to oxidative damage of the molecule.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at room temperature is not recommended.
-
Improper Solvent/Storage in Solution: The stability of TMPyP4 is lower in solution compared to its solid form. Aqueous solutions, in particular, are not recommended for storage longer than a day.[8]
Q2: What are the recommended storage conditions for solid TMPyP4?
A2: Solid TMPyP4 should be stored desiccated and protected from light.[4] Recommended storage temperatures vary by manufacturer but are generally in the range of +4°C to -20°C.[4][8] For long-term stability, storing at -20°C is advisable.
Q3: How should I prepare and store TMPyP4 stock solutions?
A3: To prepare stock solutions, dissolve the solid TMPyP4 in a suitable solvent like high-purity water or an appropriate buffer (e.g., PBS).[8] Due to its photosensitivity, all procedures should be performed with minimal exposure to light.[3] For long-term storage, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots in light-protecting tubes (e.g., amber vials) at -20°C or -80°C.[9][10]
-
For in vivo experiments, it is often recommended to prepare fresh solutions and use them on the same day.[10]
Q4: How can I assess the stability and integrity of my TMPyP4 sample?
A4: The integrity of TMPyP4 can be assessed using two primary methods:
-
UV-Vis Spectrophotometry: This is the most straightforward method. A fresh, non-degraded sample of TMPyP4 will exhibit a characteristic sharp and intense Soret peak at approximately 422-424 nm.[1][11] Degradation is indicated by a decrease in the absorbance of this peak, a broadening of the peak, or a significant shift in its maximum wavelength (λmax).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess purity. A degraded sample will show additional peaks corresponding to degradation products, and the area of the main TMPyP4 peak will be reduced. Suppliers often use HPLC to certify the purity of their product.
Troubleshooting Guide
Problem 1: The color of my TMPyP4 solution has changed or faded.
-
Possible Cause: This is a strong indicator of degradation, likely due to light exposure. Porphyrin solutions that show a color change should be considered deteriorated.[12]
-
Solution:
-
Perform a UV-Vis scan to check the integrity of the Soret band as described in the Experimental Protocols section.
-
If the Soret band is diminished or shifted, discard the solution.
-
Prepare a fresh stock solution from solid material, ensuring minimal light exposure during the process.
-
Problem 2: I see precipitate in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process, or the solubility limit might have been exceeded. In some cases, degradation products can be less soluble.
-
Solution:
-
Warm the vial to room temperature and vortex gently to try and redissolve the precipitate. Sonication can also be used carefully.[10]
-
If the precipitate does not redissolve, it may indicate degradation or insolubility issues. Centrifuge the tube to pellet the precipitate and carefully use the supernatant, but be aware that the concentration may no longer be accurate.
-
It is highly recommended to prepare a fresh solution.
-
Problem 3: My experimental results are inconsistent or show reduced activity.
-
Possible Cause: If other experimental parameters have been ruled out, the TMPyP4 may have degraded, leading to a lower effective concentration of the active compound.
-
Solution:
-
Assess the purity of your current stock solution using UV-Vis spectrophotometry or HPLC (see Experimental Protocols).
-
Compare the results to a fresh, reference sample if available.
-
If degradation is confirmed, prepare a fresh stock solution and repeat the experiment. Ensure proper storage practices are followed for the new stock.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for TMPyP4
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Protect from light, store desiccated.[4][8] |
| Solid | +4°C | Manufacturer dependent | Suitable for shorter-term storage. Protect from light. |
| Stock Solution | -20°C | ~1 month | Aliquot to avoid freeze-thaw. Protect from light.[9][10] |
| Stock Solution | -80°C | 6 months - 1 year | Optimal for long-term solution storage.[9][10] |
| Aqueous Solution (Working) | Room Temp / 4°C | ≤ 1 day | Prepare fresh before use.[8] |
Experimental Protocols
Protocol 1: Stability Assessment by UV-Vis Spectrophotometry
Objective: To qualitatively assess the integrity of TMPyP4 in solution by examining its Soret absorption band.
Methodology:
-
Prepare a dilute solution of your TMPyP4 stock in the appropriate solvent (e.g., water or buffer) to an expected absorbance of ~1.0 at the Soret peak maximum (~424 nm).
-
Use a quartz cuvette and the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the TMPyP4 solution from approximately 350 nm to 500 nm.
-
Analysis:
-
Intact TMPyP4: A sharp, intense peak should be observed with a λmax at ~422-424 nm.[1]
-
Degraded TMPyP4: Degradation may be indicated by a decrease in the peak's absorbance, a broadening of the peak, or a noticeable blue or red shift in the λmax.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of a TMPyP4 sample.
Methodology: (Note: This is a general protocol. Specific conditions such as column type, mobile phase composition, and gradient may need to be optimized.)
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is typically suitable for porphyrin analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile at the Soret band wavelength (~424 nm).
-
Sample Preparation: Prepare a known concentration of the TMPyP4 solution in the mobile phase. Ensure it is fully dissolved and filtered before injection.
-
Analysis:
-
Run the sample through the HPLC system.
-
A pure sample will show a single major peak at a characteristic retention time.
-
The presence of multiple peaks indicates impurities or degradation products. The purity can be calculated by comparing the area of the main TMPyP4 peak to the total area of all peaks.
-
Visualizations
Caption: Factors contributing to TMPyP4 degradation and corresponding preventative measures.
References
- 1. Stability of Human Telomeric G-Quadruplexes Complexed with Photosensitive Ligands and Irradiated with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥90% (TLC), solid, telomerase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic Porphyrin-Mediated G-Quadruplex DNA Oxidative Damage: Regulated by the Initial Interplay between DNA and TMPyP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting off-target effects of TMPyP4 in gene expression studies
Here is a technical support center with troubleshooting guides and FAQs for researchers using TMPyP4 in gene expression studies.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for off-target effects when using TMPyP4, a well-known G-quadruplex (G4) binder, in gene expression studies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is TMPyP4 and what is its primary mechanism of action?
A: TMPyP4, or 5,10,15,20-tetra(N-methyl-4-pyridyl)porphyrin, is a cationic porphyrin widely studied for its ability to bind to and stabilize G-quadruplex (G4) structures in nucleic acids.[1][2] G4s are secondary structures that can form in guanine-rich sequences of DNA and RNA. By stabilizing G4s in promoter regions or within telomeres, TMPyP4 can modulate gene expression and inhibit the activity of enzymes like telomerase, which is overexpressed in many cancer cells.[1][3] For example, TMPyP4 has been shown to down-regulate the expression of the c-MYC oncogene and human telomerase reverse transcriptase (hTERT).[1][4]
Q2: What are the known off-target effects of TMPyP4?
A: While TMPyP4 is a potent G4 stabilizer, it is known to have several off-target effects that can complicate the interpretation of gene expression data:
-
Binding to Non-G4 Structures: TMPyP4 can bind to other nucleic acid forms, including various double-stranded and single-stranded DNA and RNA sequences, sometimes with affinities comparable to its binding to G4s.[3][5] This lack of perfect selectivity is a major hurdle in its development as a targeted therapeutic.[3]
-
Phototoxicity: TMPyP4 is a photosensitizer. Upon exposure to light, it can generate reactive oxygen species (ROS), leading to DNA cleavage and cytotoxicity that is independent of its G4-stabilizing activity.[2][6] This effect is utilized in photodynamic therapy but can be an unwanted variable in gene expression studies.[2][6][7]
-
Global Gene Expression Changes: Studies using RNA-seq have shown that TMPyP4 can alter the expression of a significant number of genes not directly associated with G4 motifs. For instance, one study found that 1.73% of genes in A549 lung cancer cells had altered expression, with over 27% of those being related to cell adhesion and migration.[8][9][10]
-
Induction of DNA Damage: By stabilizing G4 structures, TMPyP4 can interfere with DNA replication and transcription, leading to replicative stress, DNA double-strand breaks, and the activation of the DNA damage response (DDR) pathway.[11]
Q3: Can TMPyP4 both stabilize and destabilize G-quadruplexes?
A: Yes, while TMPyP4 is generally known as a G4 stabilizer, some studies report that it can also unfold or destabilize certain G4 structures. For example, TMPyP4 was found to unfold an extremely stable RNA G-quadruplex in the 5'-UTR of MT3-MMP mRNA, thereby increasing its translation.[5][12] Another study showed that TMPyP4 destabilizes the G-quadruplex formed by the human telomeric sequence Tel22 in the presence of sodium ions.[13] The effect (stabilization vs. destabilization) can depend on the specific G4 sequence, its conformation (e.g., parallel vs. antiparallel), the surrounding ionic conditions, and whether it is an RNA or DNA quadruplex.[5][13][14]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TMPyP4.
Issue 1: Unexpected widespread changes in gene expression.
-
Possible Cause: Off-target binding of TMPyP4 to non-G4 DNA or RNA structures, or indirect effects stemming from the DNA damage response.
-
Troubleshooting Workflow:
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo PMID: 12479216 | MCE [medchemexpress.cn]
- 5. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. digital.library.txst.edu [digital.library.txst.edu]
- 14. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TMPyP4 Cellular Uptake Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols to increase the cellular uptake of TMPyP4.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving TMPyP4, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or inconsistent cellular uptake of TMPyP4 | Poor membrane permeability: TMPyP4 is a cationic porphyrin and may have difficulty crossing the cell membrane. | 1. Chemical Modification: Increase the lipophilicity of TMPyP4 by replacing one of the methyl groups with an alkyl chain. This modification can improve membrane permeability. 2. Delivery Vehicle: Utilize a delivery system such as the AS1411 aptamer, which can form a complex with TMPyP4 and facilitate its entry into cancer cells.[1] Another option is to use TiO2 nanoparticles, which can form complexes with TMPyP4 and enhance cellular penetration.[2] |
| Off-target effects or toxicity in normal cells | Lack of cancer cell selectivity: TMPyP4 can accumulate in normal cells, leading to unwanted side effects.[1] | 1. Targeted Delivery: Employ a targeted delivery system like the AS1411 aptamer, which preferentially binds to nucleolin, a protein often overexpressed on the surface of cancer cells. This can increase the concentration of TMPyP4 in tumor cells while minimizing exposure to healthy tissue.[1] 2. Dose Optimization: Carefully titrate the concentration of TMPyP4 to find a therapeutic window that is effective against cancer cells while having minimal impact on normal cells.[3][4] |
| Variable results in photodynamic therapy (PDT) experiments | Inconsistent light exposure: The efficacy of TMPyP4-mediated PDT is dependent on the dose and delivery of light. Oxygen depletion: Continuous high-intensity light can lead to local oxygen depletion, reducing the generation of cytotoxic reactive oxygen species (ROS). | 1. Light Fractionation: Instead of a single continuous light exposure, consider a fractionated light protocol. This involves delivering a portion of the light dose, followed by a dark interval to allow for tissue reoxygenation, and then delivering the remainder of the light dose.[5] 2. Optimize Light Source: Ensure the light source provides a consistent and uniform wavelength and power density across the entire treatment area. |
| Unexpected cell migration at low TMPyP4 concentrations | Dose-dependent effects: Studies have shown that low concentrations of TMPyP4 (≤0.5 μM) can paradoxically promote cancer cell migration and adhesion.[4][6] | 1. Increase Concentration: If the goal is to inhibit cell proliferation and induce cell death, use a higher concentration of TMPyP4 (≥2 μM).[4][6] 2. Thorough Dose-Response Analysis: Conduct a comprehensive dose-response study to characterize the effects of different TMPyP4 concentrations on your specific cell line. |
| Drug resistance develops over time | Cellular adaptation: Cancer cells can develop mechanisms to resist the effects of TMPyP4. | 1. Combination Therapy: Combine TMPyP4 with other chemotherapeutic agents. For example, TMPyP4 has been shown to have synergistic effects when used with drugs like cisplatin or doxorubicin.[4] 2. Target G-quadruplexes: The G4-targeting mechanism of TMPyP4 may help overcome resistance to conventional therapies.[3] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of TMPyP4 cellular uptake?
TMPyP4 is a cationic molecule, and its uptake is thought to occur primarily through endocytosis, although the exact mechanisms can be cell-type dependent. Its positive charge facilitates interaction with the negatively charged cell membrane.
2. How can I quantify the cellular uptake of TMPyP4?
The intrinsic fluorescence of porphyrins like TMPyP4 allows for its quantification within cells using techniques such as:
-
Flow Cytometry: Provides a quantitative measure of the fluorescence intensity per cell in a large population.
-
Confocal Microscopy: Allows for visualization of the subcellular localization of TMPyP4 and semi-quantitative analysis of its uptake.
3. What are the optimal concentrations of TMPyP4 to use in my experiments?
The optimal concentration is highly dependent on the cell line and the intended application (e.g., G-quadruplex stabilization vs. photodynamic therapy). It is crucial to perform a dose-response curve to determine the IC50 value for your specific experimental conditions. However, some general observations have been made:
-
Low concentrations (≤0.5 μM): May increase cell-matrix adhesion and promote cell migration.[4][6]
-
High concentrations (≥2 μM): Tend to inhibit cell proliferation and induce apoptosis.[4][6]
-
For PDT: Concentrations can range from 3 to 60 μM, depending on the cell line and light dose.[7]
4. What are the potential off-target effects of TMPyP4?
While TMPyP4 shows some selectivity for cancer cells, it can also be taken up by normal cells, potentially leading to toxicity.[1] Off-target effects can also arise from its binding to other nucleic acid structures besides G-quadruplexes. Careful dose optimization and the use of targeted delivery systems can help mitigate these effects.[1][3]
5. How does TMPyP4 act as a photosensitizer in Photodynamic Therapy (PDT)?
Upon activation by light of a specific wavelength, TMPyP4 can transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS can induce cellular damage and trigger apoptosis or necrosis in the targeted cancer cells.
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
TMPyP4 Treatment: Prepare a stock solution of TMPyP4 in sterile, nuclease-free water or DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the TMPyP4-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound TMPyP4.
-
Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining (Optional): If desired, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Analyze the cells on a flow cytometer equipped with a laser appropriate for exciting TMPyP4 (e.g., 488 nm) and a detector to measure its emission.
Protocol 2: Photodynamic Therapy (PDT) Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density for a viability assay (e.g., MTT or CellTiter-Glo).
-
TMPyP4 Incubation: Treat the cells with various concentrations of TMPyP4 in complete medium and incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake.[7]
-
Washing: Gently wash the cells with PBS to remove extracellular TMPyP4.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength and energy density. For example, a laser with an energy density of 6 J/cm².[7]
-
Post-Irradiation Incubation: Return the cells to the incubator and incubate for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard assay like MTT or CellTiter-Glo according to the manufacturer's instructions.
Data Presentation
Table 1: Effect of TMPyP4 Concentration on Ovarian Carcinoma Cell Apoptosis (PDT) [7]
| TMPyP4 Concentration (μM) | Apoptotic Cell Percentage (%) |
| 3 | 14.7 ± 2.22 |
| 6 | 32.3 ± 1.69 |
| 15 | 52.2 ± 1.47 |
| 30 | 56.3 ± 1.23 |
| 60 | 80.3 ± 3.14 |
Table 2: Dose-Dependent Effects of TMPyP4 on Cell Adhesion and Proliferation [4][8]
| TMPyP4 Concentration (μM) | Effect on Cell Adhesion/Migration | Effect on Cell Proliferation |
| ≤ 0.5 | Increase | Minimal |
| ≥ 2.0 | - | Inhibition and Apoptosis |
Visualizations
Caption: Workflow for a typical TMPyP4-mediated photodynamic therapy (PDT) experiment.
Caption: Simplified signaling pathway of TMPyP4 cellular uptake and mechanisms of action.
References
- 1. G-Quadruplex-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G-Quadruplex Destabilization by TMPyP4
Welcome to the technical support center for researchers studying the interaction between the cationic porphyrin TMPyP4 and G-quadruplexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is TMPyP4 a G-quadruplex stabilizer or destabilizer?
A1: The effect of TMPyP4 on G-quadruplex stability is complex and context-dependent. While traditionally known as a G-quadruplex stabilizer, numerous studies have demonstrated that TMPyP4 can also induce unfolding or destabilization of certain G-quadruplex structures, particularly RNA G-quadruplexes.[1][2][3] The outcome depends on factors such as the nucleic acid sequence, the G-quadruplex topology (parallel, antiparallel, or hybrid), the ionic environment (e.g., K+ or Na+ concentration), and the molar ratio of TMPyP4 to the G-quadruplex.[1][4][5]
Q2: What is the proposed mechanism for TMPyP4-induced G-quadruplex destabilization?
A2: The precise mechanism is still under investigation, but it is thought to involve a multi-step process. Molecular dynamics simulations suggest that TMPyP4 can initially bind to the grooves or stack on the terminal G-tetrad of the G-quadruplex.[3][6] This initial interaction can then disrupt the Hoogsteen hydrogen bonds that are essential for the G-tetrad's stability, leading to a sequential unfolding of the structure.[3] In some cases, TMPyP4 may trap the G-quadruplex in a partially or fully unfolded state.
Q3: What are the common experimental techniques to monitor the destabilization of G-quadruplexes by TMPyP4?
A3: Several biophysical and biochemical techniques are commonly employed:
-
Circular Dichroism (CD) Spectroscopy: Monitors changes in the characteristic CD signature of the G-quadruplex upon TMPyP4 binding. A decrease in the CD signal associated with a specific G-quadruplex topology indicates unfolding.[1][7]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the changes in the Soret band of TMPyP4 upon interaction with the G-quadruplex. A bathochromic (red) shift and significant hypochromicity are indicative of binding and can suggest changes in the G-quadruplex structure.[1][7]
-
Fluorescence Resonance Energy Transfer (FRET): A FRET-labeled oligonucleotide can be used to monitor the distance between the ends of the G-quadruplex. Destabilization leads to an increase in the distance and a corresponding decrease in FRET efficiency.
-
Polymerase Stop Assay: This assay assesses the ability of a polymerase to read through a G-quadruplex-forming sequence. Destabilization of the G-quadruplex by TMPyP4 would result in a decrease in the polymerase stop signal and an increase in the full-length product.[8]
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. These parameters can reveal the nature of the binding forces and whether the interaction is stabilizing or destabilizing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide high-resolution structural information about the G-quadruplex and how it is perturbed by TMPyP4 binding. Disappearance of imino proton signals can indicate unfolding.[1]
Troubleshooting Guides
Circular Dichroism (CD) Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| No change in CD signal upon TMPyP4 addition. | 1. TMPyP4 is not interacting with the G-quadruplex under the experimental conditions. 2. The G-quadruplex is extremely stable and resistant to unfolding by TMPyP4 at the tested concentrations. 3. Incorrect buffer conditions (e.g., low salt concentration) that do not favor G-quadruplex formation. | 1. Verify the concentration and integrity of both TMPyP4 and the oligonucleotide. 2. Increase the concentration of TMPyP4. 3. Ensure the buffer contains an appropriate concentration of K+ or Na+ (typically 50-150 mM) to stabilize the G-quadruplex.[9] 4. Confirm G-quadruplex formation using a thermal melting experiment. |
| Precipitation observed in the cuvette. | 1. TMPyP4 aggregation at high concentrations. 2. TMPyP4-induced aggregation of the G-quadruplex. | 1. Work with lower concentrations of TMPyP4 and the G-quadruplex. 2. Filter the solutions before the experiment. 3. Consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) to prevent non-specific aggregation.[10] |
| Inconsistent or noisy spectra. | 1. Low signal-to-noise ratio due to low sample concentration. 2. Instrument instability. 3. Air bubbles in the cuvette. | 1. Increase the concentration of the oligonucleotide if possible. 2. Increase the number of scans to average out the noise. 3. Allow the instrument to warm up sufficiently. 4. Carefully inspect the cuvette for bubbles before each measurement. |
FRET Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no FRET signal in the absence of TMPyP4. | 1. The G-quadruplex is not folding correctly, leading to a large distance between the donor and acceptor. 2. Incorrect fluorophore pair for the expected distance. 3. Photobleaching of the fluorophores. | 1. Confirm G-quadruplex formation using an alternative method like CD spectroscopy. 2. Ensure proper annealing of the FRET-labeled oligonucleotide. 3. Choose a FRET pair with a Förster radius (R0) appropriate for the expected end-to-end distance of the folded G-quadruplex. 4. Minimize exposure of the sample to light. |
| No change in FRET signal upon TMPyP4 addition. | 1. The destabilization is not significant enough to cause a detectable change in the end-to-end distance. 2. TMPyP4 is quenching one or both fluorophores. | 1. Increase the concentration of TMPyP4. 2. Perform control experiments to check for quenching of the donor and acceptor fluorophores by TMPyP4 alone. |
| High background fluorescence. | 1. Autofluorescence from TMPyP4 or other components in the buffer. 2. Scattered light. | 1. Measure the fluorescence of a blank sample containing only the buffer and TMPyP4 and subtract it from the experimental data. 2. Use appropriate emission and excitation filters to minimize light scattering. |
Polymerase Stop Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No polymerase stop product observed even in the absence of TMPyP4. | 1. The G-quadruplex is not forming under the assay conditions. 2. The polymerase is able to read through the G-quadruplex. | 1. Ensure the presence of K+ ions in the reaction buffer to promote G-quadruplex formation. 2. Use a polymerase that is known to be sensitive to G-quadruplex structures. 3. Lower the reaction temperature to favor G-quadruplex stability. |
| Smearing of bands on the gel. | 1. Nuclease contamination. 2. Primer degradation. 3. Non-specific polymerase activity. | 1. Use nuclease-free water and reagents. 2. Check the integrity of the primer on a denaturing gel. 3. Optimize the annealing temperature and MgCl2 concentration in the PCR reaction. |
| Inconsistent results between replicates. | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Variations in thermal cycler performance. | 1. Use calibrated pipettes and be meticulous with pipetting. 2. Ensure all components are thoroughly mixed before starting the reaction. 3. Use a reliable thermal cycler and ensure consistent heating and cooling rates. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the interaction of TMPyP4 with various G-quadruplexes.
Table 1: Binding Affinities (Kd) of TMPyP4 for G-Quadruplexes
| G-Quadruplex Sequence/Name | Method | K+ (mM) | Na+ (mM) | Binding Affinity (Kd) | Reference |
| Bcl-2 promoter | ITC | 100 | - | K1 ≈ 1 x 10^7 M⁻¹, K2 ≈ 1 x 10^5 M⁻¹ | [11] |
| c-MYC promoter | ITC | 100 | - | K1 ≈ 1 x 10^7 M⁻¹, K2 ≈ 1 x 10^5 M⁻¹ | [11] |
| Human telomeric (Tel22) | UV-Vis | 100 | - | - | [5] |
Note: Some studies report binding constants (Ka) instead of dissociation constants (Kd). Ka = 1/Kd. Some interactions show multiple binding events with different affinities.
Table 2: Changes in Melting Temperature (ΔTm) of G-Quadruplexes upon TMPyP4 Binding
| G-Quadruplex Sequence/Name | Method | K+ (mM) | Na+ (mM) | ΔTm (°C) | Reference |
| M3Q RNA | CD | 100 | - | Destabilization observed | [1] |
| TP G-quadruplex | UV-thermal denaturation | 100 | - | -23.5 | [2] |
| HM23 | CD | 100 | - | -34 | [12] |
| Telomeric 21-mer | FRET | - | 100 | +21 | [13] |
| Telomeric 21-mer | FRET | 100 | - | +27 | [13] |
| BCL-2 promoter | UV thermal melts | - | - | +2 | [13] |
Note: A negative ΔTm indicates destabilization, while a positive ΔTm indicates stabilization.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Unfolding
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide in nuclease-free water.
-
Prepare a stock solution of TMPyP4 in nuclease-free water. Protect from light.
-
Prepare the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
-
G-Quadruplex Annealing:
-
Dilute the oligonucleotide stock solution in the buffer to the final desired concentration (e.g., 5 µM).
-
Heat the solution to 95°C for 5 minutes.
-
Slowly cool the solution to room temperature over several hours to allow for proper folding of the G-quadruplex.
-
-
CD Measurement:
-
Record a baseline spectrum of the buffer alone in a 1 cm path length quartz cuvette.
-
Record the CD spectrum of the annealed G-quadruplex solution from 220 nm to 320 nm.
-
Titrate small aliquots of the TMPyP4 stock solution into the G-quadruplex solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the CD spectrum.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Monitor the change in the characteristic G-quadruplex CD signal (e.g., positive peak around 260 nm for parallel G-quadruplexes or 295 nm for antiparallel G-quadruplexes) as a function of TMPyP4 concentration. A decrease in this signal indicates unfolding.
-
Polymerase Stop Assay
-
Primer Labeling:
-
Label the 5' end of the primer with γ-³²P-ATP using T4 polynucleotide kinase.
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the labeled primer, the G-quadruplex-forming template DNA, dNTPs, and the reaction buffer (including K+ to promote G-quadruplex formation).
-
Add varying concentrations of TMPyP4 to different reaction tubes. Include a no-TMPyP4 control.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) to allow for G-quadruplex formation and TMPyP4 binding.
-
-
Polymerase Reaction:
-
Initiate the reaction by adding a suitable DNA polymerase (e.g., Taq polymerase).
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
-
Analysis:
-
Stop the reaction by adding a loading dye containing formamide.
-
Denature the samples by heating at 95°C.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography. A decrease in the intensity of the band corresponding to the polymerase stop site and an increase in the full-length product indicates G-quadruplex destabilization.[8]
-
Visualizations
Caption: Workflow for CD spectroscopy experiments.
Caption: Logic of the polymerase stop assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
challenges of using TMPyP4 for in vivo gene expression modification
Welcome to the Technical Support Center for TMPyP4-mediated in vivo gene expression studies. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of using TMPyP4 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with TMPyP4.
Question 1: I administered a high dose of TMPyP4 (e.g., 40 mg/kg) to my animal models and observed acute toxicity, including flaccid paralysis and respiratory distress. What is the cause, and how can I avoid this?
Answer: This is a documented side effect of high-dose TMPyP4 administration.
-
Underlying Cause: High concentrations of TMPyP4 can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2] This inhibition leads to a cholinergic crisis, characterized by symptoms like flaccid paralysis and labored breathing.[1]
-
Observed Variability: These toxic effects can be dependent on the age and sex of the animal model, which may be linked to differing expression levels of Hemeoxygenase-2 (HO-2), an enzyme that can rescue AChE function from TMPyP4.[1]
-
Recommended Solution:
-
Reduce Dosage: Lower the dose to a range more commonly and safely used for photosensitization studies, such as 10 mg/kg.[1] While a high dose of 40 mg/kg has been used in tumor xenograft reduction studies, it carries a significant risk of acute toxicity.[1]
-
Modify Administration Schedule: If a higher dosage is absolutely necessary, consider a once-a-day schedule instead of multiple daily injections, as this has been reported in some tumor reduction studies.[1]
-
Standardize Animal Models: Use age and sex-matched animals to reduce variability in toxic responses.[1]
-
Question 2: My in vivo experiment shows no significant change in the expression of my target gene located in the central nervous system (CNS). Why is TMPyP4 ineffective?
Answer: The lack of efficacy in the CNS is a known challenge related to the biodistribution of TMPyP4.
-
Blood-Brain Barrier (BBB) Penetrance: Pharmacokinetic studies have shown that TMPyP4 does not readily cross the blood-brain barrier.[1] This physical limitation prevents the compound from reaching therapeutic concentrations in the brain and other CNS tissues, explaining its inability to repress genes like Tyrosine hydroxylase (Th) in the midbrain or olfactory bulbs.[1]
-
Preferential Accumulation: TMPyP4 preferentially accumulates in tumor tissues compared to most normal tissues.[1][3] This property makes it more suitable for targeting cancer-related genes in peripheral tumors rather than for modifying gene expression in the CNS.[1][4]
-
Troubleshooting Steps:
-
Verify Target Location: Confirm that your gene of interest is expressed in tissues outside the CNS where TMPyP4 is known to accumulate.
-
Consider Alternative Models: For CNS-related targets, TMPyP4 may not be the ideal compound. Research alternative G4-ligands with known BBB permeability.
-
Use Direct Administration (Advanced): In some paradigms, direct CNS administration (e.g., intracerebroventricular injection) could be explored, though this requires specialized surgical procedures and careful dose optimization to avoid localized toxicity.
-
Question 3: I am observing unexpected or contradictory effects on cancer cell behavior, such as increased cell migration at low doses.
Answer: TMPyP4 exhibits a strong dose-dependent effect on gene expression, which can lead to paradoxical outcomes, particularly concerning cell adhesion and migration.
-
Dose-Dependent Gene Regulation: Whole-genome RNA-seq analysis has revealed that TMPyP4 alters the expression of hundreds of genes.[5] Critically, the functional outcome depends on the concentration used.
-
Low Doses (≤0.5 µM in vitro): At these concentrations, TMPyP4 can promote cancer cell migration and increase cell-matrix adhesion.[5][6][7] This is considered an unintended "side-effect" and is linked to changes in the expression of a substantial number of genes functionally related to cell adhesion.[5][8]
-
High Doses (≥2 µM in vitro): Higher concentrations inhibit cell proliferation and induce cell death (apoptosis), aligning with its intended anti-cancer effects.[5][7]
-
-
Recommendations:
-
Conduct Dose-Response Studies: Perform a thorough dose-response analysis to identify the therapeutic window for your specific cancer model, where anti-proliferative effects outweigh the pro-migration effects.
-
Monitor Metastatic Markers: When using lower doses of TMPyP4, it is crucial to monitor markers of cell migration and metastasis to avoid inadvertently promoting cancer progression.[5]
-
Aim for Higher Therapeutic Doses: For anti-cancer therapy, a relatively high dose of TMPyP4 is likely required to achieve the desired inhibition of tumor growth and induction of cell death.[5][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TMPyP4 in modifying gene expression?
TMPyP4 primarily functions by binding to and stabilizing non-canonical DNA and RNA secondary structures called G-quadruplexes (G4s).[1][9] G-rich sequences capable of forming G4s are highly enriched in the promoter regions of many genes, including several key oncogenes.[4][10] By stabilizing these G4 structures, TMPyP4 can act as a steric block, interfering with the binding of transcription factors and RNA polymerase, which in turn down-regulates gene transcription.[1][5] This mechanism is responsible for its ability to decrease the expression of critical cancer-related genes like c-MYC and human telomerase reverse transcriptase (hTERT).[4]
Q2: Besides its intended effect on G-quadruplexes, what are the main off-target effects of TMPyP4?
TMPyP4 has several known off-target effects that researchers must consider:
-
Acetylcholinesterase Inhibition: At high doses, it can cause significant toxicity by inhibiting this critical enzyme.[1][2]
-
Broad Gene Expression Changes: It can alter the expression of a wide array of genes not containing promoter G4s, including a large cluster of genes involved in cell adhesion and migration.[5][11]
-
Binding to Duplex DNA: TMPyP4 is not exclusively selective for G4s and can also bind to duplex DNA sequences, potentially leading to unintended effects on DNA replication and transcription.[5][12]
-
DNA Damage Induction: TMPyP4 can induce DNA damage, marked by an increase in γH2AX, in a G4-dependent manner. This can contribute to its anti-tumor effect but also represents a potential source of general cytotoxicity.[13]
-
Photosensitization: TMPyP4 is a photosensitizer.[1] Exposure to light can cause it to generate reactive oxygen species (ROS), which can induce cellular damage and alter gene expression, confounding results if not properly controlled.[5][7][14]
Q3: Can TMPyP4 activate gene expression in addition to repressing it?
Yes, while primarily known as a gene repressor, TMPyP4 can also lead to gene activation through different mechanisms. Some studies have shown that TMPyP4 can unfold or destabilize certain RNA G-quadruplexes located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA).[12][15] Since these RNA G4s often act as barriers to translation, their disruption by TMPyP4 can relieve this repression and enhance protein synthesis.[12] Therefore, the effect of TMPyP4—stabilization versus destabilization—can depend on the specific G4 structure and whether it is formed from DNA or RNA.
Q4: What is a recommended starting dose for in vivo studies, and how should it be administered?
Based on published mouse studies, a common route of administration is intraperitoneal (IP) injection.[1][13]
-
For General Tolerability/Photosensitization: A low-dose regimen of 10 mg/kg is well-tolerated and does not produce the severe side effects seen at higher concentrations.[1] This dose has been administered twice daily for 5 days without adverse effects.[1]
-
For Anti-Tumor Efficacy: Higher doses are often required. A dose of 30 mg/kg administered three times a week has been shown to inhibit tumor growth and boost anti-tumor immunity in colorectal cancer models.[13] Doses as high as 40 mg/kg have been used but carry a high risk of toxicity.[1]
Researchers should always perform a pilot study to determine the maximum tolerated dose (MTD) in their specific animal model and strain.
Quantitative Data Summary
The biological effects of TMPyP4 are highly dependent on its concentration. The table below summarizes key dose-dependent effects reported in the literature.
| Concentration / Dose | Experimental System | Observed Effect | Reference(s) |
| Low Dose | |||
| ≤ 0.5 µM | In vitro (A549, HeLa, U2OS cells) | Increases cell-matrix adhesion; promotes cell migration. | [5][6] |
| 10 mg/kg (IP) | In vivo (mice) | Well-tolerated, no acute toxicity observed. Ineffective at altering Th gene expression in the brain. | [1] |
| 5 µM | In vitro (LC-HK2 lung cancer cells) | Decreased telomerase activity, changes in cell adhesion. | [11] |
| High Dose | |||
| ≥ 2 µM | In vitro (A549 cells) | Inhibits cell proliferation and induces cell death/apoptosis. | [5][7] |
| 40 mg/kg (IP) | In vivo (mice) | Induces flaccid paralysis and labored breathing (acute toxicity). | [1] |
| 30 mg/kg (IP) | In vivo (mice, colorectal cancer) | Delays tumor growth, induces DNA damage, and enhances anti-tumor immunity. | [13] |
| 10-100 µM | In vitro (MCF7 breast cancer cells) | Time and concentration-dependent inhibition of telomerase activity. | [16][17] |
Experimental Protocols
Protocol 1: In Vivo Administration and Efficacy Assessment in a Mouse Xenograft Model
This protocol is based on methodologies used to assess the anti-tumor effects of TMPyP4.[4][13]
-
Animal Model: Use immunocompromised mice (e.g., NOD-scid) for human tumor xenografts or syngeneic models for immunocompetent studies.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ CT26 or MC38 cells) into the flank of each mouse.
-
TMPyP4 Preparation: Dissolve TMPyP4 in sterile saline or water to the desired stock concentration.
-
Treatment Initiation: Begin treatment when tumors become palpable (e.g., ~50-100 mm³).
-
Administration:
-
Administer TMPyP4 via intraperitoneal (IP) injection.
-
Dosage: Use a dose determined from pilot studies, for example, 30 mg/kg.[13]
-
Schedule: Administer three times weekly.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Process tumors for downstream analysis such as:
-
Protocol 2: In Vitro Dual-Luciferase Reporter Assay for G-Quadruplex Activity
This protocol allows for the specific testing of TMPyP4's effect on a G-quadruplex-forming sequence within a gene's promoter or 5'-UTR.[12]
-
Plasmid Construction:
-
Clone the G-quadruplex forming sequence of interest (e.g., from the MT3-MMP 5'-UTR) upstream of a Renilla luciferase (RL) reporter gene in a dual-luciferase vector.
-
The vector should also contain a constitutively expressed Firefly luciferase (FL) gene to serve as an internal control for transfection efficiency and cell viability.
-
Create a mutated control plasmid where the G-tracts are disrupted to prevent G4 formation.
-
-
Cell Culture and Transfection:
-
Seed HeLa cells (or another suitable cell line) in 24-well plates.
-
Transfect the cells with the reporter or control plasmids using a standard transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.
-
-
TMPyP4 Treatment:
-
Two hours post-transfection, add TMPyP4 directly to the cell culture medium to final concentrations of 0, 50, and 100 µM.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and measure both Renilla and Firefly luciferase activities using a Dual-Glo Luciferase Assay System and a microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of Renilla to Firefly luciferase activity (RL/FL) for each well.
-
Normalize the RL/FL ratio of the treated samples to the untreated (0 µM) control.
-
An increase in the RL/FL ratio for the G4-containing plasmid upon TMPyP4 treatment would indicate that TMPyP4 alleviates the translational repression of the G-quadruplex.[12]
-
Visualizations
References
- 1. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating TMPyP4 Binding to Oncogene Promoter G-Quadruplexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique four-stranded helical structures known as G-quadruplexes (G4s), found in guanine-rich regions of DNA, have emerged as promising targets for anticancer therapies. Their formation in the promoter regions of oncogenes like c-MYC, BCL-2, and KRAS can act as a silencer, inhibiting transcription and subsequently reducing the expression of oncoproteins. The cationic porphyrin, TMPyP4 (Meso-tetra(N-methyl-4-pyridyl)porphine), is a well-studied G-quadruplex ligand that has been shown to stabilize these structures, leading to the downregulation of associated oncogenes.[1][2][3][4][5] This guide provides a comparative analysis of TMPyP4's binding to specific oncogene promoter G-quadruplexes, contrasts its performance with alternative ligands, and details the experimental protocols used for validation.
Comparative Analysis of G-Quadruplex Ligand Binding
The effectiveness of a G-quadruplex ligand is determined by its binding affinity (Kd), stabilization potential (ΔTm), and selectivity for G4 structures over other DNA forms. The following tables summarize the quantitative data for TMPyP4 and other notable G-quadruplex ligands when interacting with oncogene promoters.
Table 1: Binding Affinity (Kd) of Ligands to Oncogene Promoter G-Quadruplexes
| Ligand | c-MYC (Kd) | BCL-2 (Kd) | KRAS (Kd) | Notes |
| TMPyP4 | ~200 nM[6] | K1 ≈ 3.7 x 106 M-1 (~270 nM)[7][8] | Not explicitly found | Binds via two modes: a high-affinity end-stacking and a weaker intercalative mode.[7][8][9][10] Stoichiometry of up to 4:1 (TMPyP4:G4).[7][8][9][10][11] |
| BRACO-19 | Not explicitly found | Not explicitly found | Stabilizes KRAS G4s[12] | Exhibits low selectivity for G4 structures over duplex DNA.[13] |
| PDS (Pyridostatin) | Not explicitly found | Not explicitly found | Not explicitly found | Known to stabilize G4s and induce polymerase stalling.[13] |
| TMPyP2 | Low affinity[5] | K1 = 7.0 x 104 M-1 (~14 µM)[7][8] | Not explicitly found | A positional isomer of TMPyP4 with reduced G4 binding.[5] Binds in a single mode with a 2:1 stoichiometry.[7][8] |
| TMPyP3 | Not explicitly found | Binds in a single mode[7] | Not explicitly found | A non-planar porphyrin with reduced affinity compared to TMPyP4.[7] |
Table 2: Thermal Stabilization (ΔTm) of Oncogene Promoter G-Quadruplexes by Ligands
| Ligand | c-MYC (ΔTm) | BCL-2 (ΔTm) | KRAS (ΔTm) | Notes |
| TMPyP4 | Increases Tm[14] | Increases Tm[9] | Increases Tm by ~20°C[2] | Stabilization is indicative of effective binding. |
| BRACO-19 | Not explicitly found | Not explicitly found | Stabilizes KRAS G4s[12] | |
| c-PDS (Carboxy-PDS) | Not explicitly found | Not explicitly found | Not explicitly found | Shows noteworthy stabilization of RNA G4s (ΔTm = 20.7 °C).[13] |
Experimental Protocols for Validating G-Quadruplex Binding
A variety of biophysical techniques are employed to characterize the interaction between ligands and G-quadruplexes.[15][16][17]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a highly sensitive method used to study the conformational properties of nucleic acids.[18] It is instrumental in confirming the formation of G-quadruplex structures and observing conformational changes upon ligand binding.[18][19]
Methodology:
-
Sample Preparation: An oligonucleotide solution capable of forming a G4 structure is prepared and annealed in the presence of a metal cation (typically K+).[14]
-
CD Spectra Acquisition: CD spectra are recorded before and after the addition of the ligand (e.g., TMPyP4). A characteristic positive peak around 260 nm suggests a parallel G-quadruplex, while a peak around 295 nm can indicate an antiparallel or hybrid structure.[19]
-
Melting Temperature (Tm) Determination: The thermal stability of the G-quadruplex in the absence and presence of the ligand is determined by monitoring the ellipticity at a specific wavelength (e.g., 295 nm) while gradually increasing the temperature.[20] An increase in Tm upon ligand addition signifies stabilization of the G4 structure.[20]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[21][22][23]
Methodology:
-
Sample Preparation: The G-quadruplex-forming oligonucleotide is placed in the sample cell, and the ligand solution is loaded into the injection syringe.
-
Titration: Small aliquots of the ligand are incrementally injected into the G4 solution.
-
Data Analysis: The heat released or absorbed during the interaction is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters.[21] ITC experiments have shown that TMPyP4 can bind to the BCL-2 promoter G-quadruplex with a high affinity (K ≈ 1 x 107 M−1) for the initial two binding events.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[24][25][26] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
Methodology:
-
Immobilization: The G-quadruplex-forming oligonucleotide is immobilized on the surface of a sensor chip.
-
Interaction Analysis: The ligand solution is flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the mass change, is monitored in real-time.
-
Kinetic Analysis: The association and dissociation phases are recorded to determine the kinetic parameters of the interaction. SPR analysis has been used to compare the binding affinities of different ligands, such as TMPyP4 and BRACO-19, to G-quadruplex structures.[27]
Fluorescence Resonance Energy Transfer (FRET)
FRET-based assays are highly suitable for high-throughput screening (HTS) of G-quadruplex ligands.[28][29][30][31] This technique measures the energy transfer between a donor and an acceptor fluorophore attached to the ends of a G-quadruplex-forming oligonucleotide.
Methodology:
-
Oligonucleotide Design: An oligonucleotide is synthesized with a donor fluorophore (e.g., FAM) at one end and an acceptor (e.g., TAMRA) at the other. In the folded G-quadruplex state, the fluorophores are in close proximity, leading to high FRET.
-
Melting Assay: The stability of the G-quadruplex is assessed by monitoring the FRET signal as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.
-
Ligand Screening: The assay is performed in the presence of potential ligands. A stabilizing ligand will increase the Tm of the G-quadruplex.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in validating TMPyP4 binding and its biological consequences, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: Workflow for validating G-quadruplex ligand binding.
Caption: TMPyP4-mediated downregulation of c-MYC expression.
References
- 1. researchgate.net [researchgate.net]
- 2. G-quadruplex formation within the promoter of the KRAS proto-oncogene and its effect on transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the site and mode of TMPyP4 interactions with Bcl-2 promoter sequence G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KRAS Promoter G-Quadruplexes from Sequences of Different Length: A Physicochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Experimental methods for studying the interactions between G-quadruplex structures and ligands. | Semantic Scholar [semanticscholar.org]
- 17. Experimental methods for studying the interactions between G-quadruplex structures and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 19. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Influence of the SPR Experimental Conditions on the G-Quadruplex DNA Recognition by Porphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. experts.azregents.edu [experts.azregents.edu]
- 30. researchgate.net [researchgate.net]
- 31. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
Assessing the Selectivity of TMPyP4 for G-quadruplexes Over Duplex DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of selective G-quadruplex (G4) DNA binders is a critical endeavor in the development of targeted anticancer therapeutics. G4s are non-canonical secondary structures of DNA found in telomeres and oncogene promoter regions, making them attractive targets for intervention. Among the myriad of small molecules investigated, the cationic porphyrin TMPyP4 has been extensively studied. This guide provides a comprehensive comparison of TMPyP4's selectivity for G-quadruplexes over duplex DNA, presenting supporting experimental data, detailed methodologies, and a comparative analysis with alternative G4 ligands.
Quantitative Comparison of G-Quadruplex Ligands
The selectivity of a G4 ligand is a crucial parameter, dictating its potential for therapeutic efficacy while minimizing off-target effects. The following table summarizes the binding affinities and selectivity ratios of TMPyP4 compared to two other well-characterized G-quadruplex binders, Telomestatin and BRACO19.
| Ligand | G-Quadruplex Binding Affinity (Ka, M⁻¹) | Selectivity for G-Quadruplex vs. Duplex DNA | Dissociation Constant (Kd) for various DNA structures |
| TMPyP4 | ~20 x 10⁶[1] | ~2-fold[1] | ~200 nM (for duplex, triplex, G-quadruplex, and single-stranded DNA)[2] |
| Telomestatin | Not explicitly stated in the provided results | ~70-fold[1][3][4] | Not explicitly stated in the provided results |
| BRACO19 | ~30 x 10⁶[1] | ~10 to 40-fold[1][5] | Not explicitly stated in the provided results |
Table 1: Comparative analysis of binding affinities and selectivity of G-quadruplex ligands.
The data clearly indicates that while TMPyP4 binds to G-quadruplexes with considerable affinity, its selectivity over duplex DNA is marginal[1][2]. This lack of selectivity is a significant drawback, as it can lead to non-specific binding to duplex DNA throughout the genome, potentially causing toxicity[2]. In contrast, Telomestatin and BRACO19 exhibit significantly higher selectivity for G-quadruplex structures, making them more promising candidates for targeted therapy[1][3][4][5].
Experimental Protocols
The assessment of ligand-DNA interactions relies on a suite of biophysical techniques. Below are detailed methodologies for three key experiments used to evaluate the binding and selectivity of TMPyP4.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. G-quadruplexes have characteristic CD spectra that can be monitored to assess ligand-induced stabilization or disruption.
Methodology:
-
Sample Preparation: DNA oligonucleotides capable of forming G-quadruplex structures (e.g., human telomeric sequence) are annealed in a buffer containing a stabilizing cation, typically 100 mM KCl or NaCl. The concentration of the DNA solution is determined by UV absorbance at 260 nm.
-
CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter at a controlled temperature (e.g., 25 °C). Spectra are typically scanned from 220 nm to 320 nm.
-
Titration Experiment: A stock solution of TMPyP4 is incrementally added to the DNA solution, and a CD spectrum is recorded after each addition.
-
Data Analysis: Changes in the CD signal at the characteristic wavelength for the G-quadruplex structure (e.g., a positive peak around 260 nm for parallel G-quadruplexes) are monitored. An increase in the melting temperature (Tm) of the G-quadruplex in the presence of the ligand indicates stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TMPyP4's Anticancer Activity: A Comparative Guide for Researchers
An Objective Comparison of TMPyP4's Performance Across Diverse Cancer Cell Lines with Supporting Experimental Data
The synthetic cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine (TMPyP4), has emerged as a promising anticancer agent due to its multifaceted mechanisms of action. Primarily known as a G-quadruplex stabilizer, TMPyP4 interferes with fundamental cellular processes in cancer cells, including telomere maintenance and oncogene expression. This guide provides a comprehensive cross-validation of TMPyP4's anticancer activity in various cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Data Presentation: Comparative Efficacy of TMPyP4
The anticancer efficacy of TMPyP4 exhibits significant variability across different cancer cell lines, influenced by factors such as the cellular context and the presence of specific molecular targets. The following tables summarize the key quantitative data from multiple studies, offering a comparative overview of TMPyP4's potency.
Table 1: Cytotoxicity of TMPyP4 in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Y79 | Retinoblastoma | 60 | MTS | [1] |
| WERI-Rb1 | Retinoblastoma | 45 | MTS | [1] |
| A2780 | Ovarian Carcinoma | Not specified, but dose-dependent inhibition observed from 3-60 µM | Not specified | [2] |
| MCF7 | Breast Adenocarcinoma | Cytostatic effect, but IC50 not reached up to 100 µM in 72h | MTT | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Cytostatic effect, but IC50 not reached up to 100 µM in 72h | MTT | [3] |
| LC-HK2 | Non-small cell lung cancer | Not specified, but effects observed at 5 µM | Not specified | [4][5][6][7][8] |
| HeLa | Cervical Cancer | Not specified | Not specified | [9] |
| U2OS | Osteosarcoma | Not specified | Not specified | [9] |
| A549 | Lung Carcinoma | Not specified, but effects observed at ≤0.5 µM and ≥2 µM | Not specified | [9][10][11][12] |
| PANC-1 | Pancreatic Cancer | Not specified | Not specified | [10] |
| HCT116 | Colorectal Cancer | Not specified, but effects observed at 4 µM and 8 µM | CCK-8 | [13] |
| LST174T | Colorectal Cancer | Not specified | CCK-8 | [13] |
| RKO | Colorectal Cancer | Not specified | CCK-8 | [13] |
| NCI-H508 | Colorectal Cancer | Not specified | CCK-8 | [13] |
| MC38 | Colorectal Cancer | Not specified | CCK-8 | [13] |
Table 2: Apoptotic and Cell Cycle Effects of TMPyP4
| Cell Line | Concentration (µM) | Observation | Assay | Reference |
| A2780 | 3 - 60 | Dose-dependent increase in apoptosis (14.7% at 6 µM to 80.3% at 60 µM) | Flow Cytometry (Annexin V/PI) | [2] |
| Y79 | 10 - 100 | Dose-dependent induction of apoptosis | CaspACE FITC-VAD-FMK | [1] |
| WERI-Rb1 | 10 - 100 | Dose-dependent induction of apoptosis | CaspACE FITC-VAD-FMK | [1] |
| LC-HK2 | 5 | Decrease in S-phase population | Flow Cytometry (PI) | [4][5][6][8] |
| RPE-1 | 5 | Decrease in S-phase population | Flow Cytometry (PI) | [4][5][6][8] |
| A549 | 2 | ~23% apoptosis after 3 days | Flow Cytometry (Annexin V/PI) | [11][12] |
| U2OS | 2 | ~33% apoptosis after 3 days | Flow Cytometry (Annexin V/PI) | [11][12] |
| HCT116 | 4, 8 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [13] |
| LST174T | 4, 8 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [13] |
| RKO | 4, 8 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [13] |
| NCI-H508 | 4, 8 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [13] |
| MC38 | 4, 8 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [13] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying TMPyP4's anticancer activity, it is crucial to understand the signaling pathways it perturbs and the experimental workflows used to assess its effects.
Signaling Pathway of TMPyP4's Anticancer Action
TMPyP4's primary mechanism involves the stabilization of G-quadruplex structures in the telomeric ends of chromosomes and in the promoter regions of oncogenes like c-MYC. This stabilization inhibits telomerase activity, leading to telomere shortening and subsequent cell cycle arrest or apoptosis.[14] Furthermore, the downregulation of c-MYC expression affects its downstream targets, contributing to the antiproliferative effects.[14] In some contexts, particularly in combination with photodynamic therapy (PDT), TMPyP4 can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[2]
Caption: TMPyP4's multifaceted anticancer signaling pathway.
Experimental Workflow: From Cell Culture to Data Analysis
The cross-validation of TMPyP4's anticancer activity relies on a series of well-defined experimental procedures. The following diagram illustrates a typical workflow for assessing the efficacy of TMPyP4 in a cancer cell line.
Caption: A typical experimental workflow for evaluating TMPyP4.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide standardized protocols for the key assays used to evaluate TMPyP4's anticancer activity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of TMPyP4 and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15][16][17]
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution based on DNA content.
Apoptosis (Annexin V/Propidium Iodide Staining) Protocol:
-
Cell Harvesting: Harvest cells after treatment with TMPyP4 by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.[18]
Cell Cycle (Propidium Iodide Staining) Protocol:
-
Cell Harvesting and Fixation: Harvest and wash the cells as described above. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[19][20][21][22]
Telomerase Activity (TRAP) Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
Protocol:
-
Cell Lysis: Prepare cell lysates using a suitable lysis buffer.
-
Telomerase Extension: Incubate the cell lysate with a substrate oligonucleotide (TS primer) and dNTPs to allow telomerase to add telomeric repeats.
-
PCR Amplification: Amplify the extended products by PCR using a forward (TS) and a reverse primer. An internal control is often included to check for PCR inhibition.
-
Detection: Visualize the PCR products on a polyacrylamide gel. The presence of a characteristic ladder of 6-base pair increments indicates telomerase activity.
-
Quantification: Quantify the telomerase activity relative to a control.[23][24][25][26][27]
References
- 1. Antitumor activity of TMPyP4 interacting G-quadruplex in retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitors - TMPyP4, BIBR 1532 and imetelstat - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H2O2 enhances the anticancer activity of TMPyP4 by ROS-mediated mitochondrial dysfunction and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. telomer.com.tr [telomer.com.tr]
- 24. m.youtube.com [m.youtube.com]
- 25. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TMPyP4 Efficacy: In Vitro Successes and In Vivo Challenges
The cationic porphyrin 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin, or TMPyP4, has garnered significant interest in cancer research primarily for its role as a G-quadruplex stabilizer and telomerase inhibitor.[1][2] Extensive in vitro studies have demonstrated its potential to induce cancer cell death and inhibit proliferation across a wide range of cell lines. However, the translation of these promising preclinical findings into effective in vivo models has presented a more complex picture. This guide provides an objective comparison of TMPyP4's efficacy in vitro versus in vivo, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in navigating its therapeutic potential.
In Vitro Efficacy of TMPyP4: A Multi-Faceted Anti-Cancer Agent
In controlled laboratory settings, TMPyP4 exhibits potent anti-cancer effects through various mechanisms. Its primary mode of action is the stabilization of G-quadruplex structures in telomeres and gene promoter regions, which can inhibit telomerase activity and modulate gene expression.[3][4] This leads to several downstream cellular consequences, including apoptosis, cell cycle arrest, and senescence.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of TMPyP4 on various cancer cell lines as reported in the literature.
Table 1: Anti-proliferative and Cytotoxic Effects of TMPyP4 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |
| Y79 | Retinoblastoma | MTS Assay | 45 | IC50 | [5] |
| WERI-Rb1 | Retinoblastoma | MTS Assay | 60 | IC50 | [5] |
| MCF7 | Breast Cancer | Clonogenic Assay | 10 | 20% decrease in viability | [6] |
| MCF7 | Breast Cancer | Clonogenic Assay | 20 | 50% decrease in viability | [6] |
| A549 | Lung Cancer | Apoptosis Assay | 2 | ~23% apoptosis after 3 days | [7] |
| U2OS | Osteosarcoma | Apoptosis Assay | 2 | ~33% apoptosis after 3 days | [7] |
Table 2: Effects of TMPyP4 on Cellular Processes
| Cell Line | Process | Concentration (µM) | Duration | Observation | Citation |
| LC-HK2 | Telomerase Activity | 5 | 72h | Reduced to 0.74 relative to control | [3] |
| RPE-1 | Telomerase Activity | 5 | 72h | Reduced to 0.81 relative to control | [3] |
| LC-HK2 | Cell Adhesion | 5 | 72h | 70.78% of cells adhered | [8] |
| RPE-1 | Cell Adhesion | 5 | 72h | 91.8% of cells adhered | [8] |
| LC-HK2 | S Phase Cells | 5 | 144h | 26.73% of cells in S phase (vs 39.61% control) | [3] |
| U2OS/SAOS-2 | G-quadruplex formation | 10 | 48h | Significantly increased BG4 foci | [9] |
Signaling Pathways Modulated by TMPyP4 In Vitro
TMPyP4's influence extends beyond telomerase inhibition, impacting several signaling pathways crucial for cancer cell survival and proliferation. One key pathway identified is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK by TMPyP4 has been shown to induce apoptosis and inhibit proliferation in human cervical cancer cells.[10] Additionally, TMPyP4 can down-regulate proteins involved in cell adhesion, such as Focal Adhesion Kinase (FAK) and paxillin.[6]
Caption: TMPyP4's in vitro mechanisms of action.
In Vivo Efficacy of TMPyP4: A More Complex Narrative
While in vitro studies provide a strong rationale for TMPyP4's anti-cancer potential, in vivo studies have revealed significant challenges that temper these expectations. Research in animal models has primarily focused on tumor size reduction, but the results highlight a critical dose-dependency and potential for toxicity.[11]
Challenges and Observations from In Vivo Studies
-
Dose-Dependent Effects : A recurring theme in both in vitro and in vivo research is the dose-dependent nature of TMPyP4's effects. Low concentrations (≤0.5 μM) have been observed to paradoxically increase cell-matrix adhesion and promote the migration of tumor cells in vitro, a significant concern for therapeutic applications.[7] Conversely, higher concentrations (≥2 μM) are required to inhibit cell proliferation and induce cell death.[7]
-
Toxicity and Tolerability : In vivo studies have shown that low doses of TMPyP4 (e.g., 10mg/kg), similar to those used in photosensitization studies, are generally well-tolerated but are not effective at modulating gene expression in most neuronal regions.[11] Higher doses needed for a therapeutic effect may lead to adverse side effects. This suggests a narrow therapeutic window, making clinical application challenging.
-
Lack of Quantitative Efficacy Data : While in vivo studies are mentioned in the literature, detailed quantitative data on tumor growth inhibition (e.g., percentage reduction in tumor volume) is not consistently reported in the available research. This makes a direct quantitative comparison with the robust in vitro data difficult. The primary in vivo focus has often been on its role as a photosensitizer rather than a standalone G-quadruplex stabilizer.[11]
The transition from a controlled in vitro environment to a complex in vivo system introduces variables such as pharmacokinetics, biodistribution, and metabolism, which can significantly alter the efficacy and toxicity profile of a compound like TMPyP4.
References
- 1. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of TMPyP4 interacting G-quadruplex in retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TMPyP4 Tosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of TMPyP4 tosylate, a cationic porphyrin used as a G-quadruplex stabilizer and telomerase inhibitor. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Hazard and Disposal Summary
This compound should be handled as a hazardous substance.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] The following table summarizes key safety and disposal information derived from safety data sheets (SDS).
| Parameter | Information | Source |
| Chemical Name | 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-methyl-pyridinium], 4-methylbenzenesulfonate (1:4) | [2] |
| CAS Number | 36951-72-1 | [2][3] |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335) | [2] |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow product to reach the sewage system. Offer surplus and non-recyclable solutions to a licensed disposal company. | [2][3] |
| Packaging Disposal | Dispose of as unused product in accordance with official regulations. | [2][3] |
| Transport Information | Not regulated as a dangerous good for transport (DOT, IMDG, IATA). | [2][3] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal company. On-site chemical neutralization is not recommended without specific, validated protocols, which are not provided in standard safety data sheets.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: A laboratory coat is required. Choose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: If handling fine powder, avoid dust formation and use a certified respirator if ventilation is inadequate.[3]
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous aqueous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., water, as this compound is soluble in aqueous buffers[1]), and the rinsate collected as hazardous liquid waste.
-
3. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
List the approximate concentration and quantity of the waste.
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup by a licensed disposal company.
4. Accidental Spills:
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
5. Disposal of Empty Containers:
-
Empty containers should be disposed of as unused product, meaning they should be treated as hazardous waste and not placed in regular trash.[3] This is because residual amounts of the chemical may still be present.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides guidance based on publicly available safety data sheets. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. If you are unsure about a procedure, contact your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
